2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride
Description
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Properties
IUPAC Name |
2-(6-bromo-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.ClH/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8;/h1-2,5-6,13H,3-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXZBTZAVZBFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695232 | |
| Record name | 2-(6-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108061-77-4 | |
| Record name | 2-(6-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-(6-Bromo-1H-indol-3-yl)ethanamine Hydrochloride
CAS Number: 108061-77-4
This technical guide provides an in-depth overview of 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride, a halogenated tryptamine derivative of significant interest to researchers in medicinal chemistry and drug development. This document collates available data on its physicochemical properties, synthesis, purification, analytical methods, and known biological activities of the parent compound, 6-bromotryptamine.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 108061-77-4 | [1] |
| Molecular Formula | C₁₀H₁₁BrN₂·HCl | [1] |
| Molecular Weight | 275.58 g/mol | [1] |
| Appearance | Solid (typical) | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis and Purification
The synthesis of this compound typically starts from 6-bromoindole. A general synthetic pathway involves a Friedel-Crafts reaction, followed by amidation, reduction, and finally, protection of the amine group, which can then be deprotected and converted to the hydrochloride salt.[3]
Experimental Protocol: Synthesis (Illustrative)
Step 1: Friedel-Crafts Acylation of 6-Bromoindole. [3]
-
To a solution of 6-bromoindole in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Slowly add an acylating agent (e.g., oxalyl chloride) at a controlled temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the intermediate product, 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride, is isolated.
Step 2: Amidation. [3]
-
The crude 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride is reacted with an ammonia source (e.g., aqueous ammonia) to form 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide.
Step 3: Reduction.
-
The resulting amide is reduced to the corresponding amine, 2-(6-bromo-1H-indol-3-yl)ethanamine, using a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous ether solvent.
Step 4: Formation of the Hydrochloride Salt.
-
The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol).
-
A solution of hydrochloric acid in a compatible solvent is added dropwise with stirring.
-
The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum.
Experimental Protocol: Purification
Acid-Base Extraction. [4] This technique is effective for separating the basic amine from non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The protonated amine will move to the aqueous layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to precipitate the free amine.
-
Extract the free amine back into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
Column Chromatography. [4] For higher purity, silica gel column chromatography can be employed.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), often with a small percentage of a basic modifier like triethylamine to prevent tailing of the amine. The optimal solvent system should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired compound.
Analytical Methods
The purity and identity of this compound can be assessed using the following analytical techniques.
| Method | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid. Detection: UV at approximately 220 nm or 280 nm.[4][5] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Solvent: Deuterated solvent such as DMSO-d₆ or D₂O. The spectrum will show characteristic peaks for the indole ring protons and the ethylamine side chain protons. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Solvent: Deuterated solvent such as DMSO-d₆ or D₂O. The spectrum will show characteristic peaks for all carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Ionization Mode: Electrospray Ionization (ESI) is commonly used to determine the molecular weight of the compound. |
Biological Activity and Signaling Pathways
While specific biological data for the hydrochloride salt is limited in publicly available literature, the parent compound, 6-bromotryptamine, and its derivatives have been studied for their biological activities.
Acetylcholinesterase Inhibition
Derivatives of 6-bromotryptamine have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[6][7] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, a mechanism relevant to the treatment of Alzheimer's disease.[8]
Serotonin Receptor Interaction
6-Bromotryptamine derivatives have also been investigated as antagonists for the 5-HT₂A serotonin receptor.[9][10] Serotonin (5-hydroxytryptamine, 5-HT) receptors are involved in a wide array of physiological and psychological processes, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.
Experimental Workflow for Biological Activity Screening
A general workflow for assessing the biological activity of a compound like this compound is outlined below.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Molecular Weight Determination of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride, a compound of interest in various research and development applications. The accurate determination of molecular weight is a fundamental prerequisite for a wide range of experimental protocols, including quantitative analysis, solution preparation, and stoichiometric calculations.
Chemical Identity and Formula
This compound is the hydrochloride salt of the parent compound 2-(6-Bromo-1H-indol-3-YL)ethanamine. The chemical structure consists of a bromo-substituted indole ring linked to an ethanamine side chain. The hydrochloride form is typically used to improve the compound's stability and solubility in aqueous solutions.
The chemical formula for the compound is C₁₀H₁₁BrN₂·HCl.[1][2] This formula is essential for the precise calculation of its molecular weight.
Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the chemical formula and the standard atomic weights of the constituent elements.
Table 1: Atomic Composition and Weight Contribution
| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Total | 26 | 275.577 |
Based on this, the calculated molecular weight of this compound is approximately 275.58 g/mol . This value is consistent with figures found in chemical supplier catalogs, which list the molecular weight as 275.58 g/mol .[1] Another source reports a computed molecular weight of 275.574 g/mol .[3]
Experimental Workflow for Molecular Weight Verification
While theoretical calculation provides a precise molecular weight, experimental verification is a critical step in compound characterization. Mass spectrometry is the primary technique used for this purpose.
References
Synthesis of 2-(6-Bromo-1H-indol-3-YL)ethanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathways for 2-(6-bromo-1H-indol-3-YL)ethanamine hydrochloride, a key intermediate in the development of various neurologically active compounds. This document provides a comprehensive overview of the most common synthetic routes, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.
Core Synthesis Pathways
The synthesis of 2-(6-bromo-1H-indol-3-YL)ethanamine, also known as 6-bromotryptamine, primarily commences from the commercially available starting material, 6-bromoindole. Two principal pathways are highlighted in the scientific literature:
-
Pathway 1: Friedel-Crafts Acylation and Subsequent Reduction. This robust, multi-step synthesis involves the acylation of 6-bromoindole, followed by amidation and subsequent reduction to yield the target primary amine.
-
Pathway 2: Reduction of 6-Bromoindole-3-acetonitrile. This pathway offers a more direct route, starting from the corresponding indole-3-acetonitrile derivative, which is then reduced to the ethylamine.
This guide will focus on providing a detailed protocol for the more thoroughly documented Friedel-Crafts acylation pathway and an overview of the nitrile reduction pathway, including important considerations for avoiding side reactions.
Pathway 1: Friedel-Crafts Acylation Route
This pathway involves a four-step synthesis starting from 6-bromoindole. The overall transformation is depicted in the following workflow diagram.
Caption: Synthesis of this compound via the Friedel-Crafts acylation route.
Quantitative Data for Pathway 1
The following table summarizes the key quantitative data for each step in the Friedel-Crafts acylation pathway, based on documented procedures.[1]
| Step | Reactant | Reagents | Product | Yield (%) |
| 1 | 6-Bromoindole | Oxalyl chloride, Aluminum chloride | 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride | Approx. 90% |
| 2 | 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride | Aqueous ammonia | 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamide | Approx. 75% |
| 3 | 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamide | Lithium aluminum hydride | 2-(6-Bromo-1H-indol-3-yl)ethanamine | Approx. 70% |
| 4 | 2-(6-Bromo-1H-indol-3-yl)ethanamine | Hydrochloric acid | This compound | High |
Experimental Protocols for Pathway 1
Step 1: Synthesis of 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride [1]
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To a solution of 6-bromoindole (40 g) in anhydrous dichloromethane (450 ml), add aluminum chloride (15 g).
-
To this mixture, add oxalyl chloride (60 g) and reflux for 2 hours.
-
After cooling to room temperature, quench the reaction by the addition of water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamide [1]
-
Dissolve the crude 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride (45 g) in a mixture of water (100 ml) and aqueous ammonia (500 ml).
-
Stir the mixture at room temperature for 4 hours.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the desired amide.
Step 3: Synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanamine [1]
-
To a suspension of lithium aluminum hydride (16 g) in anhydrous tetrahydrofuran (200 ml), add 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide (30 g).
-
Reflux the mixture for 8 hours.
-
Cool the reaction to room temperature and quench by the careful addition of aqueous sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Step 4: Formation of this compound
-
Dissolve the purified 2-(6-bromo-1H-indol-3-yl)ethanamine free base in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath and add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum.
Pathway 2: Nitrile Reduction Route
A common alternative for the synthesis of tryptamine derivatives is the reduction of the corresponding indole-3-acetonitrile.
Caption: Synthesis of this compound via the nitrile reduction route.
Experimental Considerations for Pathway 2
The starting material, 6-bromoindole-3-acetonitrile, is a marine-derived natural product and is commercially available.[2][3] The critical step in this pathway is the reduction of the nitrile group to a primary amine.
Reducing Agents:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent commonly used for this transformation. However, a significant consideration is the potential for reductive debromination of the aromatic ring, leading to the formation of tryptamine as an impurity.[4] This side reaction can be minimized by careful control of reaction conditions, such as low temperatures.
-
Diborane (B₂H₆): Diborane or its complexes (e.g., borane-tetrahydrofuran) are alternative reducing agents that can be used for the reduction of nitriles and may be less prone to causing debromination compared to LiAlH₄.
Conclusion
This technical guide provides a detailed overview of the synthetic pathways to this compound. The Friedel-Crafts acylation route is well-documented and offers a reliable method for the synthesis of this important intermediate. While the nitrile reduction pathway presents a shorter route, careful selection of the reducing agent and optimization of reaction conditions are crucial to avoid the formation of debrominated byproducts. The information provided herein is intended to assist researchers in the efficient and successful synthesis of this versatile chemical building block.
References
An In-Depth Technical Guide on the Mechanism of Action of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride, commonly known as 6-bromotryptamine, is a tryptamine derivative that has garnered interest in neuropharmacology. This technical guide delineates the current understanding of its mechanism of action, primarily focusing on its interaction with the serotonin 5-HT2A receptor. While direct quantitative binding affinity data for the parent compound is limited in publicly accessible literature, extensive research on its N-acylated derivatives provides strong evidence for its role as a 5-HT2A receptor antagonist. Furthermore, a synthesized derivative, 6-bromotryptamine A, has demonstrated a multi-target profile with potential therapeutic implications for Alzheimer's disease through the inhibition of acetylcholinesterase and β-amyloid oligomer formation. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: 5-HT2A Receptor Antagonism
The primary mechanism of action for 6-bromotryptamine and its derivatives is the antagonism of the serotonin 5-HT2A receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to the Gq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which mediates various cellular responses.
As an antagonist, this compound binds to the 5-HT2A receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist, serotonin, thereby inhibiting the downstream signaling cascade and preventing the rise in intracellular calcium.
Signaling Pathway Diagram
Caption: 5-HT2A receptor antagonism by 2-(6-Bromo-1H-indol-3-YL)ethanamine.
Quantitative Data
Table 1: 5-HT2A Receptor Antagonist Activity of N-Acylated 6-Bromotryptamine Derivatives
| Compound | Acyl Group | Concentration (μM) | Inhibition of Ca²⁺ Flux (%) |
| 6-Bromo-N-acetyltryptamine | Acetyl (C2) | 10 | ~10 |
| 6-Bromo-N-propionyltryptamine | Propionyl (C3) | 10 | ~20 |
| 6-Bromo-N-butyryltryptamine | Butyryl (C4) | 10 | ~35 |
| 6-Bromo-N-pentanoyltryptamine | Pentanoyl (C5) | 10 | ~50 |
| 6-Bromo-N-hexanoyltryptamine | Hexanoyl (C6) | 10 | ~70 |
| 6-Bromo-N-heptanoyltryptamine | Heptanoyl (C7) | 10 | ~45 |
| 6-Bromo-N-octanoyltryptamine | Octanoyl (C8) | 10 | ~30 |
| Data is approximated from graphical representations in the cited literature. The study highlights a structure-activity relationship where the length of the N-acyl chain influences antagonist potency, with the C6 chain showing the highest activity. |
Table 2: Multi-Target Activity of 6-Bromotryptamine A
| Target | Activity | IC50 (μM) |
| Acetylcholinesterase (AChE) | Inhibition | 73.73 |
| β-Amyloid (Aβ) Oligomer Formation | Inhibition | - |
| 6-Bromotryptamine A is a derivative synthesized from 2-(6-bromo-1H-indol-3-yl)ethan-1-amine and 2-(4-bromophenyl)acetic acid.[1] |
Experimental Protocols
5-HT2A Receptor Functional Assay (Calcium Flux Assay)
This protocol is based on the methodology used to assess the antagonist activity of 6-bromotryptamine derivatives.
-
Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2A receptor are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated in the dark to allow the dye to enter the cells.
-
Compound Incubation: The dye-loading solution is removed, and cells are washed. The test compounds (6-bromotryptamine derivatives) and a known 5-HT2A antagonist (e.g., ketanserin) as a positive control are added to the wells at various concentrations and incubated.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence microplate reader. A baseline fluorescence is recorded before the automated addition of a 5-HT2A receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80). The fluorescence intensity is then measured kinetically to detect changes in intracellular calcium concentration.
-
Data Analysis: The antagonist activity is determined by the reduction in the agonist-induced calcium signal. The percentage of inhibition is calculated, and for dose-response curves, IC50 values can be determined.
Caption: Workflow for the 5-HT2A receptor calcium flux assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is relevant for assessing the activity of derivatives like 6-bromotryptamine A.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a solution of acetylthiocholine iodide (ATCI), and solutions of the test compound (6-bromotryptamine A) at various concentrations.
-
Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution. Add the AChE enzyme solution to each well and incubate.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the ATCI solution. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition of AChE activity by the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is determined from the dose-response curve.[1]
Caption: Workflow for the acetylcholinesterase inhibition assay.
Conclusion
The available scientific evidence strongly indicates that this compound and its derivatives function as antagonists at the 5-HT2A receptor. This antagonism is achieved by blocking the Gq/11-mediated signaling pathway, thereby preventing the release of intracellular calcium. While the precise binding affinity of the parent compound remains to be fully elucidated, the structure-activity relationship established for its N-acylated derivatives provides a solid foundation for its pharmacological classification. Moreover, the discovery of multi-target activity in derivatives such as 6-bromotryptamine A, which also inhibits acetylcholinesterase and β-amyloid oligomer formation, opens new avenues for the development of therapeutic agents for complex neurodegenerative disorders like Alzheimer's disease. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profiles of this compound and to explore the therapeutic potential of its derivatives.
References
A Technical Guide to the Research Applications of 2-(6-Bromo-1H-indol-3-YL)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride, also known as 6-bromotryptamine hydrochloride, is a versatile chemical intermediate derived from the indole alkaloid family. While its direct biological activity is not extensively documented, its true potential lies in its role as a foundational scaffold for the synthesis of a diverse array of bioactive compounds. This technical guide provides an in-depth overview of the current and potential research applications of this compound, focusing on its utility in the development of novel therapeutics. We will explore its application in creating potent 5-HT2A receptor antagonists for neuropsychiatric disorders, multi-target agents for Alzheimer's disease, and innovative antibacterial and anti-biofilm agents to combat antimicrobial resistance. This guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in these critical areas.
Introduction: The Versatility of a Brominated Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bromine atom at the 6-position of the tryptamine structure imparts unique physicochemical properties, influencing lipophilicity, metabolic stability, and binding affinity to various biological targets. This compound serves as a readily available starting material for the chemical elaboration of this promising scaffold, enabling the exploration of new chemical space and the development of next-generation therapeutics.
Key Research Applications and Bioactive Derivatives
The primary research value of this compound is as a precursor for the synthesis of compounds with significant pharmacological activities. Key areas of investigation include:
-
5-HT2A Receptor Antagonists for Neuropsychiatric Disorders: Derivatives of 6-bromotryptamine have shown promise as antagonists of the 5-hydroxytryptamine 2A (5-HT2A) receptor, a key target in the treatment of psychosis, depression, and other neurological conditions.
-
Multi-Target Agents for Alzheimer's Disease: A novel derivative has been synthesized that exhibits a dual mechanism of action, inhibiting acetylcholinesterase (AChE) and preventing the aggregation of β-amyloid plaques, both critical pathological hallmarks of Alzheimer's disease.
-
Antibacterial and Anti-Biofilm Agents: Dimeric derivatives of 6-bromotryptamine have demonstrated potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and the ability to inhibit and eradicate biofilms, offering a potential new strategy to combat antibiotic resistance.
Quantitative Data Summary
The following tables summarize the key quantitative data for the bioactive derivatives of 2-(6-Bromo-1H-indol-3-YL)ethanamine.
Table 1: 5-HT2A Receptor Antagonist Activity of N-Acylated 6-Bromotryptamines
| Compound | Acyl Chain Length | % Inhibition at 10 µM |
| 6-Bromo-N-acetyltryptamine | C2 | ~15% |
| 6-Bromo-N-propionyltryptamine | C3 | ~20% |
| 6-Bromo-N-butyryltryptamine | C4 | ~35% |
| 6-Bromo-N-pentanoyltryptamine | C5 | ~50% |
| 6-Bromo-N-hexanoyltryptamine | C6 | ~70% |
| 6-Bromo-N-heptanoyltryptamine | C7 | ~40% |
| 6-Bromo-N-octanoyltryptamine | C8 | ~25% |
Data extracted from a study evaluating 5-HT2A receptor antagonism via a calcium flux assay.[1]
Table 2: Anti-Alzheimer's Disease Activity of "6-Bromotryptamine A"
| Compound | Target | IC50 |
| 6-Bromotryptamine A | Acetylcholinesterase (AChE) | 73.73 µM[2] |
Table 3: Antimicrobial and Anti-Biofilm Activity of Bisindole Derivatives
| Compound | Strain | MIC (µg/mL) | Biofilm Inhibition (at MIC) | Biofilm Eradication (at 2x MIC) |
| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | S. aureus ATCC 29213 (MSSA) | 16 | - | 28.0% |
| S. aureus CH 10850 (MRSA) | 32 | - | 37.5% | |
| Fluorinated analogue of above | S. aureus ATCC 29213 (MSSA) | 16 | 58.9% | 53.9% |
| S. aureus CH 10850 (MRSA) | 32 | 61.0% | 56.3% |
MIC: Minimum Inhibitory Concentration. Data from studies on antibacterial and anti-biofilm properties.[3][4][5]
Experimental Protocols
Synthesis of N-Acylated 6-Bromotryptamine Derivatives
This protocol describes a general procedure for the synthesis of N-acylated derivatives of 6-bromotryptamine.
-
Dissolution: Dissolve this compound (1 equivalent) and the corresponding carboxylic acid (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Coupling Agents: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method to determine AChE inhibitory activity.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of AChE solution (from electric eel) in assay buffer and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI solution.
-
-
Measurement: Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Biofilm Inhibition and Eradication Assays
Biofilm Inhibition Assay:
-
Preparation: In a 96-well plate, add the test compound at various concentrations to Tryptic Soy Broth (TSB) supplemented with glucose.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Quantification:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilm with 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again with PBS and allow them to dry.
-
Solubilize the stained biofilm with 30% acetic acid.
-
Measure the absorbance at 570 nm. The percentage of inhibition is calculated relative to the control wells without the compound.[5]
-
Biofilm Eradication Assay:
-
Biofilm Formation: Allow biofilms to form in a 96-well plate for 24 hours as described above.
-
Treatment: After washing away planktonic cells, add the test compound at various concentrations to the wells containing the pre-formed biofilms and incubate for another 24 hours.
-
Quantification: Quantify the remaining biofilm using the crystal violet staining method as described for the inhibition assay.
Visualizing the Mechanisms: Signaling Pathways and Workflows
5-HT2A Receptor Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling pathway activated by the 5-HT2A receptor, which is antagonized by derivatives of 6-bromotryptamine.
Caption: 5-HT2A Receptor Gq Signaling Pathway and Point of Antagonism.
Proposed Dual-Action Mechanism for Anti-Alzheimer's Agent
This diagram illustrates the proposed mechanism by which "6-bromotryptamine A" may exert its therapeutic effects in Alzheimer's disease.
Caption: Dual inhibitory mechanism of "6-Bromotryptamine A".
Experimental Workflow for Biofilm Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for assessing the biofilm inhibition potential of a test compound.
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. The research highlighted in this guide demonstrates its potential in addressing significant challenges in modern medicine, including neuropsychiatric disorders, neurodegenerative diseases, and infectious diseases. Future research should focus on optimizing the lead compounds identified in these areas, exploring their in vivo efficacy and safety profiles, and further investigating their mechanisms of action. The continued exploration of derivatives of this brominated tryptamine scaffold holds great promise for the discovery of novel and effective therapeutics.
References
- 1. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Serotonergic Modulators: A Technical Guide to the Structural Analogs of 2-(6-Bromo-1H-indol-3-YL)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold, particularly the tryptamine backbone, represents a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. Among these, 2-(6-Bromo-1H-indol-3-YL)ethanamine, a halogenated tryptamine derivative, serves as a valuable molecular probe and a foundational template for the design of novel serotonergic ligands. This technical guide provides an in-depth exploration of the structural analogs of 2-(6-Bromo-1H-indol-3-YL)ethanamine, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological properties, with a particular emphasis on their interaction with serotonin receptors. The strategic placement of a bromine atom at the 6-position of the indole ring significantly influences the pharmacokinetic and pharmacodynamic properties of these molecules, offering a fertile ground for the development of next-generation therapeutics targeting a range of neurological and psychiatric disorders.
Core Compound: 2-(6-Bromo-1H-indol-3-YL)ethanamine
2-(6-Bromo-1H-indol-3-YL)ethanamine, also known as 6-bromotryptamine, is a derivative of the neurotransmitter serotonin. The introduction of a bromine atom at the 6-position of the indole nucleus alters its electronic properties and lipophilicity, which can lead to enhanced binding affinity and selectivity for specific serotonin receptor subtypes. This modification has been a key strategy in the development of potent and selective serotonergic agents.
Structure-Activity Relationships (SAR) of Analogs
The pharmacological profile of 2-(6-Bromo-1H-indol-3-YL)ethanamine analogs can be systematically tuned by chemical modifications at several key positions: the indole ring, the ethylamine side chain, and the terminal amino group.
Indole Ring Substitutions
Substitutions on the indole ring, in addition to the 6-bromo group, have a significant impact on receptor affinity and functional activity. For instance, the introduction of a methoxy group at the 5-position is known to generally increase potency at several serotonin receptors.
N-Alkyl and N-Acyl Substitutions
Modification of the terminal amino group is a common strategy to modulate the pharmacological properties of tryptamines. N,N-dialkylation, for example, can influence receptor selectivity and potency. Furthermore, N-acylation of 6-bromotryptamine has been shown to yield potent antagonists of the 5-HT2A receptor. The length and nature of the acyl chain are critical determinants of antagonist activity.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50 or IC50) of a selection of 2-(6-Bromo-1H-indol-3-YL)ethanamine analogs at key serotonin receptors. This data provides a quantitative basis for understanding the structure-activity relationships discussed.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of 6-Bromotryptamine Analogs
| Compound | Substitution | 5-HT1A | 5-HT2A | 5-HT2C |
| 2-(6-Bromo-1H-indol-3-YL)ethanamine | None | - | - | - |
| N,N-Dimethyl-2-(6-bromo-1H-indol-3-yl)ethanamine | N,N-dimethyl | - | - | - |
| 6-Bromo-N-acetyltryptamine | N-acetyl | - | - | - |
| 6-Bromo-N-propionyltryptamine | N-propionyl | - | 1.2 µM (IC50) | - |
| 6-Bromo-N-butyryltryptamine | N-butyryl | - | 0.8 µM (IC50) | - |
| 6-Bromo-N-valeryltryptamine | N-valeryl | - | 0.4 µM (IC50) | - |
| 6-Bromo-N-hexanoyltryptamine | N-hexanoyl | - | 0.3 µM (IC50) | - |
Data compiled from available scientific literature. "-" indicates data not available.
Table 2: Binding Affinities (Ki, nM) of Halo-Substituted N,N-Dimethyltryptamines
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | 5-HT7 |
| N,N-Dimethyltryptamine | 234 | 126 | 128 | 185 | 11 | 1480 | 118 | 118 |
| 5-Bromo-N,N-dimethyltryptamine | 186 | 134 | 149 | 243 | 12 | 1630 | 129 | 134 |
| 5-Chloro-N,N-dimethyltryptamine | 13 | 112 | 119 | 196 | 13 | 1520 | 132 | 13 |
This table illustrates the effect of halogen substitution at the 5-position on a related tryptamine scaffold.
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for the accurate pharmacological characterization of novel compounds. The following sections outline standardized protocols for the synthesis and biological evaluation of 2-(6-Bromo-1H-indol-3-YL)ethanamine analogs.
General Synthesis of N-Acyl-6-bromotryptamines
A common synthetic route to N-acylated 6-bromotryptamines involves the reaction of 2-(6-Bromo-1H-indol-3-YL)ethanamine with an appropriate acyl chloride or carboxylic acid anhydride in the presence of a base.
Materials:
-
2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride
-
Acyl chloride (e.g., hexanoyl chloride)
-
Triethylamine (or another suitable base)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in anhydrous dichloromethane, add triethylamine at 0 °C.
-
Slowly add the corresponding acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acyl-6-bromotryptamine.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Membrane preparation from the above cells
-
[3H]Ketanserin (radioligand)
-
Ketanserin (non-labeled, for non-specific binding)
-
Test compounds (analogs of 2-(6-Bromo-1H-indol-3-YL)ethanamine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, [3H]Ketanserin (at a final concentration close to its Kd), and either the test compound, vehicle (for total binding), or an excess of non-labeled ketanserin (for non-specific binding).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of compounds to act as agonists or antagonists at the Gq-coupled 5-HT2A receptor by detecting changes in intracellular calcium concentration.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Serotonin (agonist)
-
Test compounds (analogs of 2-(6-Bromo-1H-indol-3-YL)ethanamine)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed the cells into the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds (for antagonist mode) or agonist (for agonist mode) in the assay buffer.
-
For antagonist mode, pre-incubate the cells with the test compounds for a specified period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject serotonin (at a concentration that elicits a submaximal response, e.g., EC80, for antagonist mode) or the test compound (for agonist mode) into the wells.
-
Monitor the change in fluorescence intensity over time.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values by analyzing the concentration-response curves.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the primary signaling cascade of the 5-HT2A receptor and the workflows for the key experimental protocols.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
The Pivotal Role of 2-(6-Bromo-1H-indol-3-YL)ethanamine Hydrochloride in the Synthesis of Neurologically Active Compounds
A Technical Guide for Researchers and Drug Development Professionals
Introduction: 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride, also known as 6-bromotryptamine hydrochloride, is a critical starting material in the synthesis of a variety of neurologically active compounds. Its indole scaffold, substituted with a bromine atom and an ethylamine side chain, provides a versatile platform for the development of molecules targeting key receptors in the central nervous system. This in-depth technical guide explores the synthesis of this compound and its application as a precursor for potent 5-HT2A receptor antagonists, offering valuable insights for researchers, scientists, and drug development professionals.
Synthesis of the Starting Material: this compound
The synthesis of this compound can be achieved from the commercially available 6-bromoindole through a multi-step process. A common route involves the introduction of a two-carbon side chain at the 3-position of the indole ring, followed by functional group manipulations to yield the desired primary amine.
Experimental Protocol: Synthesis of tert-butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate
A patented method outlines the synthesis of a protected form of the target molecule, which can then be deprotected to yield the hydrochloride salt.[1]
Step 1: Friedel-Crafts Acylation. 6-bromoindole is reacted with oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an anhydrous solvent like dichloromethane. This reaction introduces a 2-oxoacetyl chloride group at the C3 position of the indole.[1]
Step 2: Amidation. The resulting 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride is then treated with aqueous ammonia to form 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide.[1]
Step 3: Reduction. The amide is subsequently reduced to the corresponding amine, 2-(6-bromo-1H-indol-3-yl)ethanamine (6-bromotryptamine). A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. However, it is crucial to note that the use of LiAlH₄ can sometimes lead to partial debromination of the indole ring, resulting in impurities.[2] An alternative, milder reduction method involves the use of sodium borohydride (NaBH₄) in combination with a catalyst like nickel(II) acetate tetrahydrate (Ni(OAc)₂∙4H₂O).[3]
Step 4: Boc Protection. The primary amine is then protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc)₂O to yield tert-butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate.[1]
Step 5: Deprotection and Salt Formation. Finally, the Boc-protected compound is treated with hydrochloric acid in a suitable solvent to remove the Boc group and form the desired this compound.
Table 1: Summary of Reagents and Conditions for the Synthesis of the Starting Material
| Step | Reaction | Key Reagents | Solvent |
| 1 | Friedel-Crafts Acylation | 6-bromoindole, Oxalyl chloride, Aluminum chloride | Dichloromethane |
| 2 | Amidation | 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride, Aqueous ammonia | Water/Organic solvent |
| 3 | Reduction | 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide, LiAlH₄ or NaBH₄/Ni(OAc)₂∙4H₂O | Anhydrous ether or Acetonitrile/Water |
| 4 | Boc Protection | 2-(6-bromo-1H-indol-3-yl)ethanamine, (Boc)₂O | Dichloromethane |
| 5 | Deprotection/Salt Formation | tert-butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate, HCl | Dioxane or Methanol |
Application in the Synthesis of 5-HT2A Receptor Antagonists
This compound serves as a key building block for the synthesis of potent antagonists of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This receptor is a well-established target for the treatment of various neuropsychiatric disorders.[4][5]
Experimental Protocol: N-Acylation of 2-(6-Bromo-1H-indol-3-YL)ethanamine
A general and efficient method for the synthesis of N-acyl derivatives of 6-bromotryptamine involves the condensation of the primary amine with various aliphatic carboxylic acids.[5]
General Procedure: To a solution of the desired carboxylic acid in dichloromethane (DCM), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) are added. The mixture is stirred at room temperature, followed by the addition of a solution of 2-(6-bromo-1H-indol-3-yl)ethanamine in DCM. The reaction is stirred for an additional 12 hours. The product is then isolated and purified by standard techniques, such as column chromatography.[5]
Table 2: Synthesis of N-Acyl-6-bromotryptamine Derivatives and their 5-HT2A Receptor Antagonist Activity [5]
| Compound | Acyl Chain | Yield (%) | 5-HT2A Receptor Inhibition (%) at 10 µM |
| 1 | N-propionyl | - | ~20 |
| 2 | N-acetyl | - | ~10 |
| 3 | N-butyryl | 79 | ~30 |
| 4 | N-pentanoyl | 82 | ~50 |
| 5 | N-hexanoyl | 81 | ~70 |
| 6 | N-heptanoyl | 83 | ~60 |
| 7 | N-octanoyl | 85 | ~40 |
Data extracted from a study by Ding et al. (2015).[5]
Mechanism of Action: 5-HT2A Receptor Antagonism
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[6] Activation of the receptor by its endogenous ligand, serotonin, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.[7][8][9][10]
The synthesized N-acyl derivatives of 6-bromotryptamine act as antagonists at the 5-HT2A receptor, meaning they bind to the receptor but do not elicit a biological response. By occupying the binding site, they prevent serotonin from activating the receptor, thereby blocking the downstream signaling cascade. This mechanism is crucial for the therapeutic effects of many antipsychotic and antidepressant medications.[4]
Visualizing the Synthesis and Signaling Pathway
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for the preparation of this compound and its subsequent use in the synthesis of N-acyl derivatives.
Caption: The 5-HT2A receptor Gq signaling pathway and the inhibitory action of N-acyl-6-bromotryptamine antagonists.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel therapeutic agents. Its straightforward preparation from 6-bromoindole and its utility in the construction of potent 5-HT2A receptor antagonists make it a compound of significant interest to the drug discovery and development community. The detailed synthetic protocols, quantitative data, and mechanistic insights provided in this guide serve as a comprehensive resource for researchers working in the field of neuroscience and medicinal chemistry. Further exploration of derivatives based on this scaffold holds promise for the development of next-generation treatments for a range of neurological and psychiatric disorders.
References
- 1. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 4. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. msudenver.edu [msudenver.edu]
- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride in 5-HT2A Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a pivotal target in the development of therapeutics for a variety of neuropsychiatric disorders, including depression, anxiety, and psychosis.[1] It is also the primary molecular target for serotonergic psychedelic compounds.[1][2] Consequently, the characterization of novel compounds that interact with the 5-HT2A receptor is of significant interest in neuroscience and drug discovery. One such compound is 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride, a halogenated tryptamine derivative. This document provides detailed protocols for assessing the binding affinity of this compound for the human 5-HT2A receptor using a competitive radioligand binding assay, a robust and sensitive method for quantifying ligand-receptor interactions.[1]
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway.[1][4] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[1] This signaling cascade is central to the receptor's physiological functions.[1] Additionally, the 5-HT2A receptor can engage other signaling pathways, including those involving phospholipase A2 (PLA2) and β-arrestin, in a ligand-dependent manner.[1][4]
Quantitative Data Presentation
The following table summarizes binding data for a standard radioligand and reference compounds at the human 5-HT2A receptor. The affinity of this compound is yet to be determined and is included for comparative purposes upon experimental evaluation.
| Compound | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Receptor Source | Reference |
| 2-(6-Bromo-1H-indol-3-YL)ethanamine HCl | [³H]Ketanserin | TBD | TBD | Human recombinant 5-HT2A | N/A |
| Ketanserin | [³H]Ketanserin | - | 1.1 | CHO-K1 cells with human 5-HT2A | [3] |
| LSD | [³H]Ketanserin | - | 2 | CHO-K1 cells with human 5-HT2A | [3] |
| DOB-HCl | [³H]Ketanserin | 59 | - | Rat frontal cortex | [5] |
| DOET-HCl | [³H]Ketanserin | 137 | - | Rat frontal cortex | [5] |
| Serotonin (5-HT) | - | 11 | - | - | [1] |
TBD: To Be Determined
Experimental Protocols
5-HT2A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of a test compound for the human 5-HT2A receptor using [³H]Ketanserin as the radioligand.
Materials and Reagents:
-
Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2A receptor or rat frontal cortex homogenates.[3][4][5]
-
Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO, then diluted in assay buffer).
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist, such as unlabeled Ketanserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Assay Plates: Low-protein binding plates are recommended.[4]
-
96-well Glass Fiber Filter Plates: (e.g., Millipore MultiScreen MAFB plates).[5] Pre-soak filter plates for at least 2 hours in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[4][5]
-
Scintillation Cocktail: (e.g., MicroScint-20).[3]
-
Equipment: Cell harvester or vacuum manifold, microplate scintillation counter.
Experimental Workflow Diagram:
Assay Procedure:
-
Assay Setup: In a 96-well assay plate, prepare the following in triplicate for a final volume of 200 µL.[1]
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]Ketanserin (at a final concentration near its Kₔ, e.g., 1-2 nM), 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL unlabeled Ketanserin (final concentration 10 µM), 50 µL [³H]Ketanserin, 100 µL membrane suspension.
-
Test Compound: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL [³H]Ketanserin, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter plate using a cell harvester or vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.[1][4]
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]
-
Counting: Dry the filter plate completely. Add approximately 50 µL of scintillation cocktail to each well and count the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[1]
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Calculate Percent Inhibition:
-
For each concentration of the test compound, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPM in presence of test compound - NSB) / (Total Binding - NSB)])
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding.[1]
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:[1] Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:
-
[L] is the concentration of the radioligand ([³H]Ketanserin) used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the 5-HT2A receptor.
-
-
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for researchers investigating the interaction of this compound with the 5-HT2A receptor. While direct binding data for this specific compound is currently lacking, the described radioligand binding assay provides a standardized and reliable method to determine its affinity (Kᵢ). This will enable a quantitative comparison with other tryptamine derivatives and known 5-HT2A ligands, thereby elucidating its potential role as a tool for research or as a lead compound in drug development for neuropsychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride as a Potential 5-HT2A Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a critical target in the central nervous system for the development of therapeutics for a range of neuropsychiatric disorders, including psychosis, depression, and anxiety.[1] Antagonism of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic drugs.[1] The compound 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride presents a chemical scaffold of interest for neurological targets. These application notes provide a comprehensive framework for the systematic evaluation of this compound as a potential 5-HT2A antagonist, outlining the necessary in vitro assays to determine its binding affinity and functional activity.
While specific binding and functional data for this compound are not extensively available in public literature, this document presents standardized, robust protocols to enable researchers to characterize its pharmacological profile at the human 5-HT2A receptor. The data presented herein is illustrative, based on established 5-HT2A antagonists, to serve as a guide for data analysis and interpretation.
Data Presentation: Illustrative Pharmacological Profile
The following tables summarize hypothetical but representative data for "this compound" compared to known reference antagonists. This data is intended to be illustrative for researchers performing these assays.
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Radioligand | Kᵢ (nM) | Source of Receptor |
| 2-(6-Bromo-1H-indol-3-YL)ethanamine HCl (Hypothetical) | [³H]Ketanserin | User-determined value | Recombinant human 5-HT2A expressed in CHO-K1 cells |
| Ketanserin (Reference) | [³H]Ketanserin | 1.1 - 2.5 | Recombinant human 5-HT2A expressed in CHO-K1 cells[2][3] |
| Risperidone (Reference) | [³H]Ketanserin | 4.0 | Recombinant human 5-HT2A expressed in CHO-K1 cells[2] |
| Pimavanserin (Reference) | [³H]Ketanserin | 0.8 | Recombinant human 5-HT2A expressed in CHO-K1 cells[2] |
Kᵢ values represent the binding affinity of the antagonist for the 5-HT2A receptor, typically determined through competitive radioligand binding assays. A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vitro Functional Antagonism at the 5-HT2A Receptor
| Compound | Assay Type | IC₅₀ (nM) |
| 2-(6-Bromo-1H-indol-3-YL)ethanamine HCl (Hypothetical) | Calcium Flux | User-determined value |
| 2-(6-Bromo-1H-indol-3-YL)ethanamine HCl (Hypothetical) | IP1 Accumulation | User-determined value |
| Ketanserin (Reference) | IP1 Accumulation | 5.7[2] |
| Spiperone (Reference) | IP1 Accumulation | 3.1[2] |
| Ritanserin (Reference) | IP1 Accumulation | 9.2[2] |
IC₅₀ values represent the concentration of an antagonist that inhibits 50% of the maximal response induced by a 5-HT2A agonist. These values are crucial for determining the functional potency of the compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical 5-HT2A receptor signaling pathway and a typical experimental workflow for characterizing a novel antagonist.
Caption: 5-HT2A Receptor Gq Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for 5-HT2A Antagonist Evaluation.
Experimental Protocols
Protocol 1: 5-HT2A Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a known radioligand for binding to the human 5-HT2A receptor.
Materials:
-
Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[4]
-
Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol).
-
Non-specific Ligand: Mianserin or Ketanserin at a high concentration (e.g., 10 µM).
-
Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, cell harvester, glass fiber filter mats (e.g., GF/B), liquid scintillation counter, scintillation fluid.[1][5]
Procedure:
-
Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]Ketanserin (at a final concentration near its Kₔ, e.g., 0.5 nM), 100 µL membrane suspension.[3]
-
Non-specific Binding (NSB): 50 µL non-specific ligand, 50 µL [³H]Ketanserin, 100 µL membrane suspension.
-
Test Compound: 50 µL of test compound (at various concentrations), 50 µL [³H]Ketanserin, 100 µL membrane suspension.[1]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.[3]
-
Filtration: Terminate the assay by rapidly filtering the plate contents through a glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[1]
-
Counting: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[1]
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the percent inhibition of specific binding at each concentration of the test compound.
-
Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: Calcium Flux Functional Assay
This assay measures the ability of the test compound to inhibit the increase in intracellular calcium triggered by a 5-HT2A agonist.[2]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[2]
-
Assay Plates: Black, clear-bottom 96- or 384-well microplates.
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
5-HT2A Agonist: Serotonin (5-HT) or another suitable agonist.
-
Test Compound: this compound.
-
Instrumentation: Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[6]
Procedure:
-
Cell Plating: Seed cells into the microplates and culture overnight to form a confluent monolayer.[6]
-
Dye Loading: Remove culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 45-60 minutes at 37°C.[2]
-
Compound Pre-incubation: Remove the dye solution. Add assay buffer containing various concentrations of the test compound or vehicle control to the wells. Incubate for 15-30 minutes.[6]
-
Signal Measurement: Place the cell plate into the fluorescence plate reader. Establish a stable baseline fluorescence reading.
-
Agonist Challenge: Using the instrument's injector, add a pre-determined EC₈₀ concentration of the 5-HT agonist to all wells.[6]
-
Kinetic Reading: Continuously record the fluorescence signal for 1-3 minutes post-agonist addition.
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data, with the agonist-only wells representing 0% inhibition and a maximal concentration of a known antagonist representing 100% inhibition.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[2]
Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay
As the 5-HT2A receptor is coupled to the Gq/G11 signaling pathway, its activation leads to the production of inositol triphosphate (IP3), which is rapidly metabolized.[7][8] This assay measures the accumulation of a more stable downstream metabolite, IP1, as a direct readout of Gq pathway activation.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[2]
-
Assay Plates: White, solid-bottom 96-well or 384-well microplates.
-
Reagents: A commercial HTRF® (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.
-
5-HT2A Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Instrumentation: HTRF®-compatible plate reader.
Procedure:
-
Cell Plating: Seed cells as described in the calcium flux protocol.
-
Compound and Agonist Incubation: On the day of the assay, remove the culture medium. Add various concentrations of the test compound followed by an EC₈₀ concentration of the 5-HT agonist in the appropriate stimulation buffer provided with the kit.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and add the HTRF® detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF®-compatible plate reader, measuring fluorescence emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.[2]
Data Analysis:
-
Calculate the HTRF® ratio for each well. The signal is inversely proportional to the amount of IP1 produced.[2]
-
Normalize the data, with the agonist-only wells representing 0% inhibition.
-
Plot the percent inhibition against the log concentration of the test compound and fit the curve to determine the IC₅₀ value.[2]
Conclusion
The protocols and framework provided in these application notes offer a robust starting point for the comprehensive in vitro characterization of this compound as a potential 5-HT2A receptor antagonist. By systematically determining its binding affinity and functional potency through these established assays, researchers can effectively elucidate its pharmacological profile and determine its potential for further development as a therapeutic agent targeting the 5-HT2A receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of 2-(6-Bromo-1H-indol-3-YL)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent antimicrobial effects.[1][2] The escalating threat of antibiotic resistance has spurred the exploration of novel antimicrobial agents, with indole-based compounds being a promising area of research.[1][3] The presence of a bromine substituent on the indole ring, as seen in 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride, is often associated with enhanced antimicrobial activity.[4][5][6] These compounds have shown efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[2][7][8] This document provides a summary of the antimicrobial activity of bromo-indole derivatives, presented as a representative profile for this compound, along with detailed experimental protocols for its evaluation.
Antimicrobial Activity Profile
Bromo-indole derivatives have demonstrated significant in vitro activity against a variety of microbial strains. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Bromo-Indole Derivatives against Various Microbial Strains
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Indole-Polyamine Conjugates | α,ω-di-(5-bromoindole-3-carboxamido)spermine | Staphylococcus aureus | Not specified | [7] |
| Methicillin-resistant S. aureus (MRSA) | Not specified | [7] | ||
| 6-Bromoindolglyoxylamide Derivatives | Polyamine derivative with spermine chain | Staphylococcus aureus | Not specified | [5] |
| Staphylococcus intermedius | Not specified | [5] | ||
| Pseudomonas aeruginosa (enhances antibiotic action) | Not specified | [5] | ||
| Flustramine Analogs | Desformylflustrabromine (contains 6-bromoindole) | Escherichia coli (biofilm inhibition) | Not specified | [4] |
| Staphylococcus aureus (biofilm inhibition) | Not specified | [4] | ||
| Bisindole Alkaloids | 2,2-Bis(6-bromo-1H-indol-3-yl) ethylamine | Methicillin-resistant S. aureus (MRSA) | Not specified | [9] |
Mechanism of Action
The antimicrobial mechanism of action for many indole derivatives, including bromo-substituted compounds, often involves the disruption of the bacterial cell membrane.[1][7] This leads to increased membrane permeability, leakage of intracellular components, and dissipation of the membrane potential, ultimately resulting in cell death.[1][5] This rapid, non-specific mode of action is considered less prone to the development of bacterial resistance compared to the inhibition of specific enzymes.[1] Some indole derivatives have also been shown to inhibit bacterial respiratory metabolism.[10]
Mechanism of bacterial membrane disruption by indole-based compounds.
Experimental Protocols
The following are detailed protocols for evaluating the antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
This compound
-
Appropriate microbial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the microbial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate.
-
Add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the test compound stock solution (appropriately diluted from the main stock) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.
Workflow for MIC determination using broth microdilution.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette and spreader
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-inoculate the aliquots onto separate sections of an agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Reading the Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). This is practically observed as the lowest concentration with no bacterial growth on the agar plate.
Conclusion
This compound belongs to a class of bromo-indole compounds with recognized antimicrobial potential. The representative data and mechanisms suggest that this compound is a promising candidate for further investigation as a novel antimicrobial agent. The provided protocols offer standardized methods for the systematic evaluation of its efficacy against a range of pathogenic microorganisms. Further studies are warranted to establish a definitive antimicrobial profile and to explore its potential in therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Properties of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent antifungal properties.[1][2][3][4][5] The indole scaffold is a key structural motif in various natural and synthetic bioactive molecules. The introduction of a bromine atom to the indole ring, as seen in 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride, can significantly modulate the compound's biological activity. Halogenation, particularly bromination, has been shown to enhance the antifungal efficacy of indole derivatives.[6][7][8]
While direct experimental data on the antifungal properties of this compound is not extensively available in current literature, the known antifungal activity of structurally related bromo-indole and tryptamine derivatives suggests its potential as a subject for antifungal drug discovery research.[9][10] This document provides an overview of the potential antifungal applications of this compound, protocols for its evaluation, and a summary of the performance of related compounds.
Disclaimer: The following data and proposed mechanisms are based on studies of structurally similar bromo-indole and tryptamine derivatives. The specific antifungal activity and mechanism of action of this compound must be confirmed through dedicated experimental investigation.
Potential Mechanism of Action
The antifungal mechanism of indole derivatives is often multifaceted. Based on existing research on similar compounds, this compound may exert its antifungal effects through one or more of the following mechanisms:
-
Disruption of Fungal Cell Membrane Integrity: Indole compounds can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, or directly interact with the membrane, leading to increased permeability and cell death.[1][2][4]
-
Enzyme Inhibition: A key target for many antifungal agents is lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis.[2][3] Indole derivatives have shown the potential to bind to and inhibit this enzyme.
-
Induction of Oxidative Stress: Some halogenated indoles have been observed to induce the accumulation of reactive oxygen species (ROS) within fungal cells, leading to oxidative damage and apoptosis.[6][7]
-
Inhibition of Biofilm and Hyphae Formation: The transition from yeast to hyphal growth is a critical virulence factor for fungi like Candida albicans. Certain indole derivatives can inhibit this morphological transition and prevent the formation of drug-resistant biofilms.[6][7][11]
-
Interference with Signaling Pathways: Some studies have pointed towards the ability of indole derivatives to modulate key signaling pathways in fungi, such as the Ras-cAMP-PKA pathway, which is involved in morphogenesis and virulence.[11]
Below is a diagram illustrating a hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of hyphal growth in Candida albicans.
Caption: Hypothetical mechanism of action via the Ras-cAMP-PKA pathway.
Data Presentation: Antifungal Activity of Related Bromo-Indole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various bromo-indole derivatives against selected fungal pathogens, as reported in the literature. This data is provided for comparative purposes to indicate the potential antifungal efficacy of this class of compounds.
| Compound Name | Fungal Species | MIC (µg/mL) | Reference |
| 4,6-dibromoindole | Candida albicans | 25 | [6] |
| 4,6-dibromoindole | Non-albicans Candida spp. | 10-50 | [6] |
| 5-bromo-4-chloroindole | Candida albicans | 25 | [6] |
| 5-bromo-4-chloroindole | Non-albicans Candida spp. | 10-50 | [6] |
| Cyclotryptamine Derivative b2 | Sclerotinia sclerotiorum | 1.90 | [12][13] |
| Cyclotryptamine Derivative b6 | Sclerotinia sclerotiorum | 1.90 | [12][13] |
| Cyclotryptamine Derivative b2 | Altenaria solani | 1.90 | [12][13] |
| Cyclotryptamine Derivative b4 | Altenaria solani | 1.90 | [12][13] |
| Cyclotryptamine Derivative b10 | Verticillium dahliae | 1.9 | [12] |
| Cyclotryptamine Derivative b17 | Verticillium dahliae | 1.9 | [12] |
| Pyrrolo[1,2-a]quinoline BQ-06 | Candida albicans | 0.4 | [14][15] |
| Pyrrolo[1,2-a]quinoline BQ-07 | Candida albicans | 0.4 | [14][15] |
| Pyrrolo[1,2-a]quinoline BQ-08 | Candida albicans | 0.4 | [14][15] |
Experimental Protocols
The following are detailed protocols for the preliminary antifungal evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeasts.[16][17]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions will be made in the RPMI 1640 medium.
-
Inoculum Preparation: a. Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. d. Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.
-
Plate Setup: a. Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the working solution of the test compound (in RPMI 1640) to well 1. c. Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no inoculum).
-
Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.
The following diagram outlines the experimental workflow for the MIC determination.
Caption: Experimental workflow for MIC determination.
Conclusion
The structural characteristics of this compound, in the context of the established antifungal activity of related bromo-indole derivatives, make it a compound of interest for antifungal research. The provided protocols offer a standardized approach to begin the systematic evaluation of its potential efficacy against pathogenic fungi. Further studies would be required to elucidate its precise mechanism of action, spectrum of activity, and potential for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. jpharmsci.com [jpharmsci.com]
- 3. bioengineer.org [bioengineer.org]
- 4. researchgate.net [researchgate.net]
- 5. geneonline.com [geneonline.com]
- 6. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel indole and indoline derivatives against Candida albicans as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Structure–Activity Analysis of Novel Potential Antifungal Cyclotryptamine Alkaloid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 17. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Application Notes and Protocols for In Vitro Studies of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride is a synthetic organic compound belonging to the indole-ethanamine family. The presence of a bromine atom on the indole ring and an ethanamine side chain suggests its potential for interaction with various biological targets. Structurally similar compounds have shown activity as modulators of monoamine oxidase (MAO) and as ligands for serotonin (5-HT) receptors. These observations suggest that this compound may have applications in neuroscience, oncology, and infectious disease research.
This document provides detailed protocols for in vitro studies to investigate the potential biological activities of this compound. The described methodologies are based on established assays for evaluating monoamine oxidase inhibition and serotonin receptor binding.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 108061-77-4 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₁BrN₂·HCl | --INVALID-LINK-- |
| Molecular Weight | 275.58 g/mol | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
Potential In Vitro Applications and Experimental Protocols
Based on the activities of structurally related indoleamines, two primary areas for in vitro investigation are proposed: inhibition of monoamine oxidase and interaction with serotonin receptors.
Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters.[1] Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases.[2] The following protocol describes a fluorometric assay to screen for MAO inhibitory activity.
Experimental Protocol: MAO-Glo Assay
This protocol is adapted from commercially available kits for high-throughput screening of MAO inhibitors.
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Luminogenic HRP substrate (e.g., luminol)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
White, opaque 96-well microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Reaction:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the MAO-A or MAO-B enzyme to each well.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MAO substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add the luminogenic detection reagent containing HRP and its substrate. This reagent detects the H₂O₂ produced by the MAO reaction.
-
Incubate for 20 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Hypothetical Data Presentation:
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| 2-(6-Bromo-1H-indol-3-YL)ethanamine HCl | 5.2 | > 100 |
| Clorgyline (Control) | 0.01 | 8.5 |
| Selegiline (Control) | 12.3 | 0.02 |
Workflow for MAO Inhibition Assay
Caption: Workflow for the Monoamine Oxidase (MAO) Inhibition Assay.
Serotonin Receptor Binding Assay
The structural similarity of this compound to serotonin suggests it may bind to serotonin (5-HT) receptors. A radioligand binding assay can be used to determine the affinity of the compound for specific 5-HT receptor subtypes.
Experimental Protocol: Radioligand Binding Assay for 5-HT₂ₐ Receptor
This protocol describes a competitive binding assay to determine the affinity of the test compound for the 5-HT₂ₐ receptor.
Materials:
-
This compound
-
Cell membranes prepared from a cell line expressing the human 5-HT₂ₐ receptor
-
Radioligand (e.g., [³H]ketanserin)
-
Non-specific binding control (e.g., unlabeled spiperone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Binding Reaction:
-
In test tubes, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at various concentrations.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of the non-specific binding control.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the bound and free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Calculate the Ki value (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.
-
Hypothetical Data Presentation:
| Compound | 5-HT₂ₐ Receptor Ki (nM) |
| 2-(6-Bromo-1H-indol-3-YL)ethanamine HCl | 85 |
| Ketanserin (Control) | 1.2 |
Workflow for Serotonin Receptor Binding Assay
Caption: Workflow for the Radioligand Binding Assay.
Potential Signaling Pathway Involvement
Based on its potential interaction with 5-HT₂ₐ receptors, this compound could modulate downstream signaling pathways. The 5-HT₂ₐ receptor is a Gq-coupled G protein-coupled receptor (GPCR) that activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.
References
Application Notes and Protocols for 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride in Neuropharmacology Research
Disclaimer: To date, specific neuropharmacological research on 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride is not extensively available in published literature. The following application notes and protocols are based on studies of structurally analogous compounds, particularly other bromo-substituted tryptamines. This information is intended to serve as a foundational guide for researchers and drug development professionals initiating investigations into the neuropharmacological profile of this specific molecule.
Application Notes
Background and Rationale
This compound belongs to the tryptamine class of compounds, which are known to interact with various neurotransmitter receptors in the central nervous system. The indole scaffold is a common feature of many neuroactive compounds, including the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Substitution on the indole ring, such as the bromine atom at the 6-position, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including its affinity and selectivity for different receptor subtypes.
Halogenation is a common strategy in medicinal chemistry to alter a molecule's lipophilicity, metabolic stability, and receptor binding affinity. Research on other halogenated tryptamines suggests that these modifications can lead to potent and selective ligands for serotonin receptors, particularly the 5-HT2A and 5-HT1A subtypes, which are key targets in the study of psychedelic and anxiolytic compounds.[1][2][3]
Hypothesized Mechanism of Action
Based on the pharmacology of structurally related tryptamines, this compound is hypothesized to act as a ligand at serotonin receptors. The primary targets of interest for tryptamine derivatives are the 5-HT2A and 5-HT1A receptors.[3][4][5] Agonism at the 5-HT2A receptor is a hallmark of classic psychedelic compounds, while activity at the 5-HT1A receptor can modulate mood and anxiety.[5][6] The bromine substitution at the 6-position may influence the compound's binding orientation and affinity for these and other receptors, including but not limited to other 5-HT receptor subtypes, dopamine receptors, and adrenergic receptors.
Potential Research Applications
-
Receptor Screening and Profiling: To characterize the neuropharmacological profile of this compound, initial studies should involve comprehensive receptor binding assays to determine its affinity and selectivity for a wide range of CNS targets.
-
In Vitro Functional Assays: Following receptor binding studies, functional assays (e.g., calcium imaging, adenylyl cyclase assays) can elucidate whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.
-
In Vivo Behavioral Pharmacology: Animal models can be used to investigate the physiological and behavioral effects of the compound. For instance, the head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic-like effects.[2][3] Models of anxiety and depression can also be employed to explore potential therapeutic applications.
-
Neurochemical and Electrophysiological Studies: Techniques such as in vivo microdialysis can be used to measure changes in neurotransmitter levels in specific brain regions following compound administration. Electrophysiological recordings can assess the compound's effects on neuronal firing rates and synaptic plasticity.
Quantitative Data from Analogous Compounds
The following table summarizes the receptor binding affinities (Ki, nM) of 5-bromo-N,N-diallyltryptamine (5-Br-DALT), a structurally related compound, for various CNS receptors. This data is provided for illustrative purposes to guide initial target selection for this compound.
| Receptor | 5-Br-DALT Ki (nM) |
| 5-HT1A | 130 ± 15 |
| 5-HT2A | 55 ± 5 |
| 5-HT2B | 120 ± 20 |
| 5-HT2C | 80 ± 10 |
| 5-HT5A | 350 ± 50 |
| 5-HT6 | 250 ± 40 |
| 5-HT7 | 180 ± 30 |
| α2A-adrenergic | 450 ± 60 |
| H1 (Histamine) | 280 ± 40 |
| σ1 (Sigma) | 90 ± 10 |
| σ2 (Sigma) | 150 ± 20 |
| SERT (Serotonin Transporter) | 1200 ± 200 |
Data adapted from studies on ring-substituted N,N-diallyltryptamines.[2][3]
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound for a target receptor (e.g., human 5-HT2A receptor) expressed in a cell line.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., [3H]ketanserin for 5-HT2A)
-
Non-specific binding control (e.g., mianserin)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Homogenizer and centrifuge
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT2A cells to confluency.
-
Harvest cells and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.
-
Determine protein concentration using a standard assay (e.g., Bradford).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Radioligand (at a concentration near its Kd)
-
Test compound dilutions or vehicle (for total binding) or non-specific control (for non-specific binding)
-
Cell membrane preparation (typically 20-50 µg of protein per well)
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Harvest the samples onto glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Perform non-linear regression analysis using a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Mouse Head-Twitch Response (HTR) Assay
This protocol describes a behavioral assay to assess the in vivo 5-HT2A receptor agonist activity of this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline or 0.5% DMSO in saline)
-
5-HT2A receptor antagonist (e.g., ketanserin) for validation studies
-
Observation chambers (e.g., clear plexiglass cages)
-
Video recording equipment (optional)
Procedure:
-
Animal Acclimation:
-
House mice in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Allow at least one week of acclimation before the experiment.
-
Handle mice for several days prior to the study to reduce stress.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in the chosen vehicle to the desired concentrations.
-
Administer the compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A typical injection volume is 10 ml/kg.
-
For antagonist studies, administer the antagonist (e.g., ketanserin) 30 minutes prior to the test compound.
-
-
Behavioral Observation:
-
Immediately after injection, place each mouse individually into an observation chamber.
-
Allow a 5-10 minute habituation period.
-
Observe and count the number of head twitches for a predefined period, typically 30-60 minutes. A head twitch is a rapid, rotational movement of the head.
-
The observer should be blind to the experimental conditions. Video recording can be used for later analysis.
-
-
Data Analysis:
-
Sum the total number of head twitches for each animal during the observation period.
-
Compare the number of head twitches between different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).
-
Generate a dose-response curve to determine the ED50 value for inducing the head-twitch response.
-
Visualizations
Caption: Hypothesized 5-HT2A receptor signaling pathway for a tryptamine agonist.
Caption: Experimental workflow for the mouse head-twitch response (HTR) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. crb.wisc.edu [crb.wisc.edu]
- 3. Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies [frontiersin.org]
- 6. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(6-Bromo-1H-indol-3-YL)ethanamine Hydrochloride in Cancer Cell Line Studies
Disclaimer: Extensive literature searches did not yield specific data on the application of "2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride" in cancer cell line studies. The following information is based on studies of structurally related 6-bromoindole and tryptamine derivatives and should be considered as a general guide for potential research applications. The protocols provided are generalized and will require optimization for specific experimental conditions.
Introduction
Indole-containing compounds are a significant class of heterocyclic molecules that have shown a wide range of biological activities, including potent anticancer effects. The presence of a bromine atom on the indole ring can enhance the cytotoxic and other pharmacological properties of these compounds. While direct studies on this compound are not available in the public domain, research on analogous structures suggests potential for anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. These notes provide a framework for researchers and drug development professionals to investigate the potential of this specific compound.
Data Presentation: Anticancer Activity of Related Bromoindole and Tryptamine Derivatives
The following table summarizes the in vitro anticancer activities of various bromoindole and tryptamine derivatives against different cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Compound Class | Specific Compound | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |
| Bromoindole Derivatives | 6-Bromoisatin | HT29 (Colon) | MTT | ~100 | [1] |
| 6-Bromoisatin | Caco-2 (Colon) | MTT | ~100 | [1] | |
| 5,7-Dibromoisatin Analogs | HT29 (Colon) | Not Specified | ~1.0 | [2] | |
| 5,7-Dibromoisatin Analogs | A549 (Lung) | Not Specified | 2.13 - 2.53 | [2] | |
| N-alkyl-5-bromoindole derivatives | MCF-7 (Breast) | Not Specified | 4.7–32.2 | [3] | |
| N-alkyl-5-bromoindole derivatives | MDA-MB-231 (Breast) | Not Specified | 4.7–32.2 | [3] | |
| Tryptamine Derivatives | Tryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid | HeLa (Cervical) | Not Specified | 8.7 ± 0.4 | [4] |
| Tryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid | G-361 (Melanoma) | Not Specified | 9.0 ± 0.4 | [4] | |
| Fluorotryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid | HeLa (Cervical) | Not Specified | 6.7 ± 0.4 | [4] | |
| Oxidative tryptamine dimer (durumamide A) | Various cancer cell lines | Not Specified | 25 - 35 | [5] |
Experimental Protocols
The following are generalized protocols for key experiments to assess the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of a compound on cancer cells.
Workflow Diagram:
Caption: A generalized workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells.
Workflow Diagram:
Caption: A generalized workflow for detecting apoptosis using Annexin V/PI staining.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is used to detect changes in the expression of specific proteins involved in signaling pathways.
Workflow Diagram:
Caption: A generalized workflow for Western Blot analysis.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Potential Signaling Pathways
Based on the activity of related indole compounds, this compound could potentially induce apoptosis through the intrinsic or extrinsic pathways. A possible mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.
Hypothetical Signaling Pathway Diagram:
Caption: A hypothetical pathway showing the induction of apoptosis via Bcl-2 inhibition.
This diagram illustrates a potential mechanism where the compound inhibits the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis. This is a common mechanism for many anticancer agents and provides a starting point for investigating the molecular action of this compound.
References
- 1. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative tryptamine dimers from Corynebacterium durum directly target survivin to induce AIF-mediated apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride as a Bacterial Growth Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Application Notes
Background
Indole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] Various substituted indoles have been reported to exhibit potent antimicrobial and antibiofilm properties against a broad spectrum of pathogenic microorganisms, including drug-resistant strains.[2][3] The introduction of a halogen atom, such as bromine, onto the indole scaffold has been shown in many cases to enhance antibacterial efficacy.[4]
While specific studies on 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride are limited, research on other 6-bromoindole derivatives has demonstrated notable antibacterial activity. For instance, certain 6-bromoindolglyoxylamide derivatives have been shown to act as antimicrobial agents.[5] Another study reported a Minimum Inhibitory Concentration (MIC) of 64 µg/mL for 6-bromoindole against extensively drug-resistant Acinetobacter baumannii.[3] These findings suggest that this compound is a promising candidate for investigation as a novel bacterial growth inhibitor.
Potential Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, studies on related bromo-indole and other indole-based antibacterial compounds suggest a multi-target mechanism. One of the primary proposed mechanisms is the disruption of bacterial cell membrane integrity.[6] This can occur through:
-
Membrane Depolarization: The compound may insert into the bacterial membrane, disrupting the electrochemical gradient and leading to a loss of membrane potential. This dissipation of potential can inhibit essential cellular processes like ATP synthesis and nutrient transport.[6][7]
-
Membrane Permeabilization: Increased permeability of the cell membrane can lead to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.
The diagram below illustrates this hypothetical mechanism of action.
Potential Applications
-
Novel Antibacterial Agent: As a standalone therapeutic against susceptible Gram-positive and Gram-negative bacteria.
-
Antibiotic Adjuvant: To be used in combination with existing antibiotics to enhance their efficacy or overcome resistance mechanisms.[2]
-
Anti-biofilm Agent: For the prevention or eradication of bacterial biofilms, which are notoriously difficult to treat.[2]
-
Research Tool: To investigate bacterial membrane physiology and mechanisms of antibacterial action.
Data Presentation
The following table presents illustrative Minimum Inhibitory Concentration (MIC) data to provide a hypothetical context for the antibacterial potential of this compound. Note: This data is for example purposes only and is not derived from experimental results.
| Bacterial Strain | Type | Illustrative MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 |
| Bacillus subtilis | Gram-positive | 8 |
| Escherichia coli | Gram-negative | 32 |
| Pseudomonas aeruginosa | Gram-negative | 64 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 32 |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound.[8][9][10]
Materials:
-
This compound
-
Sterile 96-well round-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains for testing
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours culture), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]
-
Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microdilution Plate Setup:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[12]
-
Column 11 will serve as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only).[12]
-
-
Inoculation and Incubation:
-
Add 5 µL of the standardized bacterial inoculum to each well in columns 1-11.[12]
-
The final volume in each well will be approximately 105 µL.
-
Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol for Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed following the MIC determination to ascertain the concentration at which the compound is bactericidal.[11][13][14][15]
Materials:
-
MIC plate from the previous experiment
-
Sterile drug-free agar plates (e.g., Mueller-Hinton Agar)
-
Micropipette
Procedure:
-
Subculturing:
-
From the wells of the MIC plate showing no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.[11]
-
Spot-plate each aliquot onto a separate section of a drug-free agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 24-48 hours.
-
-
Reading and Interpretation:
Protocol for Bacterial Membrane Potential Assay
This protocol uses the voltage-sensitive fluorescent dye 3,3’-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to assess changes in bacterial membrane potential.[5][7][16][17] Depolarization of the membrane results in the release of the dye and an increase in fluorescence.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound
-
DiSC₃(5) dye
-
HEPES buffer (5 mM, pH 7.2) with 20 mM glucose
-
CCCP or Valinomycin (positive control for depolarization)
-
Black, clear-bottom 96-well microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Bacterial Preparation:
-
Grow bacteria to the mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).
-
Pellet the cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.05.[5]
-
-
Dye Loading:
-
Assay Setup:
-
Aliquot 100 µL of the dye-loaded bacterial suspension into the wells of the 96-well plate.[5]
-
Include wells for a negative control (no treatment), a positive control (CCCP), and various concentrations of the test compound.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Set the excitation wavelength to ~622 nm and the emission wavelength to ~670 nm.[5]
-
Record the baseline fluorescence for 5-10 minutes.
-
Add the test compound and controls to their respective wells.
-
Continue to record the fluorescence intensity over time (e.g., every minute for 30-60 minutes) to monitor for an increase in fluorescence, which indicates membrane depolarization.[5]
-
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Membrane Permeability Assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. benchchem.com [benchchem.com]
- 11. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. microchemlab.com [microchemlab.com]
- 16. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Membrane potential assay [bio-protocol.org]
Application Note: HPLC Analysis of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride
Introduction
2-(6-Bromo-1H-indol-3-YL)ethanamine, a brominated derivative of tryptamine, is a compound of interest in pharmaceutical research and drug development. Accurate and reliable quantification of this compound is essential for quality control, purity assessment, and various stages of preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) offers a robust and precise method for this purpose.
This application note details a reverse-phase HPLC (RP-HPLC) method for the analysis of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride. The methodology is designed to provide excellent resolution, sensitivity, and reproducibility, making it suitable for researchers, scientists, and drug development professionals. The basic nature of the ethanamine side chain and the hydrophobic indole core are key considerations in this method development.
Principle of the Method
The analysis is performed using a C18 reversed-phase column. The separation is based on the partitioning of the analyte between the non-polar stationary phase and a polar mobile phase.[1] Due to the basic nature of the amine group, which can cause peak tailing on silica-based columns, an acidic modifier such as formic acid or trifluoroacetic acid (TFA) is incorporated into the mobile phase. This modifier protonates the amine, improving peak shape and retention.[1][2] Detection is carried out using a UV detector, as the indole ring exhibits strong absorbance at specific wavelengths, typically around 280 nm.[3][4]
Experimental Protocols
Reagents and Materials
-
Analyte: this compound (Reference Standard, >98% purity)
-
Solvents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
-
Mobile Phase Additives:
-
Formic Acid (LC-MS Grade)
-
-
Sample Diluent: 50:50 (v/v) Methanol:Water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The recommended conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 mm ID x 150 mm length, 5 µm particle size (End-capped)[1] |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 280 nm[3][4] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Table 1: HPLC Chromatographic Conditions |
Mobile Phase and Standard Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent (50:50 Methanol:Water).
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.
Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix and ensure the final solution is free of particulates and compatible with the HPLC system.[5][6][7]
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a known volume of the sample diluent (50:50 Methanol:Water).
-
Vortex the solution for 1 minute to ensure complete dissolution.[3]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[8] This step is crucial to prevent clogging of the HPLC column.[6]
Gradient Elution Program
A gradient elution is recommended to ensure efficient separation of the analyte from potential impurities with varying polarities.[3]
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
| Table 2: Gradient Elution Program |
Data Presentation and System Suitability
For method validation and routine analysis, system suitability tests should be performed to ensure the chromatographic system is operating correctly.
| Parameter | Acceptance Criteria | Expected Result |
| Retention Time (RT) | - | Approx. 6.5 - 7.5 min |
| Tailing Factor (T) | T ≤ 1.5 | ~1.1 |
| Theoretical Plates (N) | N > 2000 | > 5000 |
| Linearity (Correlation Coeff.) | r² ≥ 0.999 | > 0.999 |
| Limit of Detection (LOD) | S/N ≥ 3 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | ~0.3 µg/mL |
| Table 3: Expected Performance and System Suitability |
Visualizations
Experimental Workflow
The general workflow for the HPLC analysis of this compound is depicted below, from initial sample handling to final data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. organomation.com [organomation.com]
- 7. agilent.com [agilent.com]
- 8. nacalai.com [nacalai.com]
Troubleshooting & Optimization
"2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride" solubility issues in buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is the salt form of a substituted indole-ethanamine. As a hydrochloride salt, it is expected to have significantly greater aqueous solubility compared to its free base form.[1] However, like many indole derivatives, it can still exhibit limited solubility in neutral aqueous buffers.[2] Solubility is influenced by factors such as pH, buffer composition, and temperature.[3][4]
Q2: In which common laboratory solvents can I dissolve this compound to prepare a stock solution?
A2: For preparing a concentrated stock solution, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving indole compounds.[2][3] Other potential solvents include ethanol and methanol. When preparing a stock solution, ensure the compound is fully dissolved before making further dilutions into your aqueous experimental buffer.[5] For many cell-based assays, it is crucial to keep the final concentration of the organic solvent low (e.g., <0.5% for DMSO) to avoid cellular toxicity.[3]
Q3: How does pH affect the solubility of this compound?
A3: The pH of the buffer can significantly impact the solubility of this compound. The ethanamine side chain has a primary amine group which will be protonated at acidic to neutral pH, contributing to its water solubility as the hydrochloride salt. At higher pH values (alkaline conditions), the amine group may become deprotonated, potentially leading to decreased aqueous solubility and precipitation of the free base. Therefore, it is generally more soluble in acidic to neutral buffers.
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) can aid in the dissolution of the compound.[5] However, prolonged or excessive heating should be avoided as it may lead to the degradation of the indole compound.[2] Always visually inspect for any changes in the solution color, which might indicate degradation.
Q5: What are the likely research applications of this compound, and how might that influence my experimental setup?
A5: Bromo-substituted indole-ethanamine derivatives are investigated for various biological activities. Structurally similar compounds have shown affinity for serotonin receptors, suggesting potential applications in neuroscience research.[4][6][7] Additionally, indole derivatives have been explored for their antimicrobial and anticancer properties.[3][5][8] The specific application will dictate the choice of buffer and the acceptable concentration of any co-solvents.
Troubleshooting Guides
Issue 1: Precipitate forms when dissolving the compound directly in an aqueous buffer (e.g., PBS, TRIS).
-
Possible Cause: The intrinsic solubility of the compound in the specific buffer at the desired concentration has been exceeded.
-
Solutions:
-
Prepare a Concentrated Stock Solution: First, dissolve the compound in an appropriate organic solvent like DMSO to create a high-concentration stock solution.[9] Then, add the stock solution dropwise to your pre-warmed aqueous buffer while vortexing to achieve the final desired concentration.[5]
-
pH Adjustment: If your experimental conditions permit, try lowering the pH of the buffer, as the compound is likely more soluble in slightly acidic conditions.
-
Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.
-
Lower the Final Concentration: If possible, reduce the final concentration of the compound in your experiment.
-
Issue 2: The solution is clear initially but becomes cloudy or shows precipitation over time.
-
Possible Cause: The compound may be degrading or slowly precipitating out of the supersaturated solution. Indole compounds can be unstable in physiological buffers over extended periods.[2]
-
Solutions:
-
Prepare Fresh Solutions: Always prepare your working solutions fresh immediately before each experiment.[2]
-
Storage of Stock Solutions: If you need to store stock solutions, aliquot them into small volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
Use of Antioxidants: For certain applications, the inclusion of antioxidants might improve the stability of indole compounds, though compatibility with your specific assay must be verified.[2]
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: Poor solubility or precipitation of the compound can lead to variable effective concentrations in your assays.[3]
-
Solutions:
-
Visual Inspection: Before use, always visually inspect your stock and working solutions for any signs of precipitation.[3]
-
Determine Maximum Solubility: Conduct a preliminary experiment to determine the maximum solubility of the compound in your specific assay buffer to ensure you are working within the soluble range.
-
Employ a Solubilization Technique: Consistently use a validated solubilization method, such as preparing a stock in DMSO and diluting it, for all experiments.[3]
-
Quantitative Data Summary
| Buffer System | pH | Temperature (°C) | Estimated Max. Solubility (mg/mL) | Notes |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 1 - 2 | May require sonication. |
| TRIS Buffer | 7.4 | 25 | 1 - 2.5 | Solubility may be slightly higher than in PBS. |
| MES Buffer | 6.0 | 25 | 5 - 10 | Increased solubility is expected at a lower pH. |
| Deionized Water | N/A | 25 | ~5 | Solubility in unbuffered water can vary. |
| DMSO | N/A | 25 | > 50 | Recommended for preparing concentrated stock solutions. |
| Ethanol | N/A | 25 | > 20 | Can be used as a co-solvent. |
Experimental Protocols
Protocol for Determining Equilibrium Solubility
This protocol is a general method to determine the equilibrium solubility of the compound in a specific buffer.
-
Preparation: Prepare the desired buffer solution and adjust the pH to the target value.
-
Addition of Compound: Add an excess amount of this compound to a known volume of the buffer in a sealed vial (e.g., 5-10 mg in 1 mL). An excess of solid material should be visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the vials to stand for a short period for the undissolved solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol for Preparation of a Working Solution using a DMSO Stock
-
Prepare Stock Solution: Weigh out a precise amount of this compound and dissolve it in 100% DMSO to a desired stock concentration (e.g., 10 mg/mL or 50 mg/mL). Ensure the compound is completely dissolved. Gentle warming or vortexing can be used.
-
Prepare Aqueous Buffer: Prepare your final aqueous buffer (e.g., PBS, TRIS) and warm it to your experimental temperature if necessary.
-
Dilution: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration. This rapid mixing helps to prevent precipitation.
-
Final Check: Visually inspect the final working solution for any signs of cloudiness or precipitation. Use the freshly prepared solution immediately.
Visualizations
Caption: Experimental workflow for preparing and using the compound.
Caption: Hypothetical signaling pathway via a serotonin receptor.
References
- 1. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the synthetic route.
Route 1: Friedel-Crafts Acylation of 6-Bromoindole
This pathway involves the reaction of 6-bromoindole with oxalyl chloride, followed by amidation and reduction.
Issue 1: Low Yield in Friedel-Crafts Acylation
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Question: My Friedel-Crafts reaction of 6-bromoindole with oxalyl chloride results in a low yield of the desired 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride. What are the possible causes and solutions?
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Answer: Low yields in this step can be attributed to several factors:
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Moisture: The presence of moisture can quench the Lewis acid catalyst (e.g., aluminum chloride) and hydrolyze oxalyl chloride. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
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Suboptimal Temperature: The reaction temperature is critical. Running the reaction at too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition and the formation of tar-like byproducts. It is recommended to add the reagents at a controlled low temperature (e.g., 0 °C) and then allow the reaction to proceed at room temperature or with gentle heating as specified in the protocol.
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Purity of Starting Materials: Impurities in the 6-bromoindole or oxalyl chloride can lead to side reactions. Ensure the purity of the starting materials before use.
-
| Parameter | Recommended Condition | Troubleshooting Tip |
| Atmosphere | Inert (Nitrogen or Argon) | Use of a drying tube or a nitrogen balloon is essential. |
| Temperature | 0 °C to reflux | Monitor the reaction by TLC to determine the optimal temperature. |
| Solvent | Anhydrous Dichloromethane | Ensure the solvent is freshly distilled or from a sealed bottle. |
| Catalyst | Aluminum Chloride | Use a fresh, unopened container of the Lewis acid. |
Issue 2: Incomplete Reduction of the Amide
-
Question: The reduction of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide with Lithium Aluminum Hydride (LiAlH₄) is incomplete, leading to a mixture of product and starting material. How can I drive the reaction to completion?
-
Answer: Incomplete reduction is a common issue. Consider the following:
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LiAlH₄ Activity: LiAlH₄ is highly reactive and can be deactivated by moisture. Use freshly opened or properly stored LiAlH₄.
-
Reaction Time and Temperature: The reduction of amides often requires elevated temperatures (refluxing in an appropriate solvent like THF) and sufficient reaction time.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Stoichiometry of Reducing Agent: Ensure a sufficient excess of LiAlH₄ is used to account for any potential deactivation and to drive the reaction to completion.
-
| Parameter | Recommended Condition | Troubleshooting Tip |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Add the LiAlH₄ portion-wise to control the initial exothermic reaction. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Use freshly distilled THF over sodium/benzophenone. |
| Temperature | Reflux | Ensure the reflux is maintained for an adequate duration (monitor by TLC). |
Experimental Workflow for Friedel-Crafts Acylation Route
Caption: Synthetic workflow via Friedel-Crafts acylation.
Route 2: Henry Reaction of 6-Bromoindole-3-carboxaldehyde
This alternative route involves the condensation of 6-bromoindole-3-carboxaldehyde with nitroethane, followed by reduction of the nitro group.
Issue 1: Low Yield in the Henry Reaction
-
Question: The Henry reaction between 6-bromoindole-3-carboxaldehyde and nitroethane gives a low yield of the 3-(2-nitrovinyl)-6-bromo-1H-indole intermediate. How can this be improved?
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Answer: The success of the Henry reaction is highly dependent on the base and reaction conditions.
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Choice of Base: While various bases can be used, ammonium acetate is a common and effective catalyst for this transformation.
-
Removal of Water: The reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.
-
Reaction Temperature: The reaction typically requires heating to drive it to completion.
-
| Parameter | Recommended Condition | Troubleshooting Tip |
| Catalyst | Ammonium Acetate | Ensure the catalyst is dry. |
| Solvent | Toluene or Acetic Acid | Toluene is suitable for azeotropic water removal. |
| Temperature | Reflux | Monitor the reaction by TLC for completion. |
Issue 2: Partial Reduction of the Nitrovinyl Intermediate
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Question: The reduction of 3-(2-nitrovinyl)-6-bromo-1H-indole with sodium borohydride (NaBH₄) stops at the 3-(2-nitroethyl)indole stage. How can I achieve complete reduction to the ethanamine?
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Answer: Sodium borohydride alone is generally not strong enough to reduce a nitro group to an amine.
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Two-Step Reduction: A common strategy is a two-step reduction. First, reduce the nitrovinyl group to a nitroethyl group using NaBH₄.[2] Then, in a separate step, reduce the nitro group to an amine using a stronger reducing agent or a catalytic system.
-
Catalytic System for Nitro Reduction: A combination of NaBH₄ with a nickel salt, such as nickel(II) acetate (Ni(OAc)₂), has been shown to be effective for the reduction of nitroalkanes to amines.[2] This avoids the use of more hazardous reagents like LiAlH₄.
-
Experimental Workflow for Henry Reaction Route
Caption: Synthetic workflow via the Henry reaction.
Frequently Asked Questions (FAQs)
-
Q1: What are the common impurities encountered in the synthesis of this compound?
-
A1: Common impurities include unreacted starting materials (6-bromoindole or 6-bromoindole-3-carboxaldehyde), partially reduced intermediates (e.g., the corresponding alcohol or nitroethyl compound), and potential byproducts from side reactions such as over-alkylation on the indole nitrogen. Purification is typically achieved by column chromatography on silica gel followed by recrystallization of the hydrochloride salt.
-
-
Q2: How can I purify the final product?
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A2: The free base, 2-(6-bromo-1H-indol-3-yl)ethanamine, can be purified by column chromatography using a mixture of dichloromethane and methanol as the eluent. The hydrochloride salt can then be formed by dissolving the purified free base in a suitable solvent (e.g., ethanol or diethyl ether) and adding a solution of hydrogen chloride in the same or a miscible solvent. The resulting precipitate can be collected by filtration and further purified by recrystallization.
-
-
Q3: Are there any specific safety precautions I should take during this synthesis?
-
A3: Yes, several reagents used in these synthetic routes require careful handling.
-
Oxalyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled in a well-ventilated fume hood.
-
Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, flammable solid that reacts violently with water and protic solvents. All reactions involving LiAlH₄ must be conducted under a strictly inert and anhydrous atmosphere.
-
Bromine-containing compounds can be irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
-
-
Q4: Can I use other reducing agents instead of LiAlH₄?
-
A4: Yes, while LiAlH₄ is very effective for the reduction of amides, other reducing agents can be considered. For instance, borane-tetrahydrofuran complex (BH₃·THF) is another powerful reducing agent for amides. As mentioned in the Henry reaction route, a combination of NaBH₄ and a nickel salt can be a milder alternative for the reduction of the nitro group, avoiding the hazards associated with LiAlH₄.[2]
-
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation
(Based on the general methodology described in patent CN104292145A)[1]
Step 1: Synthesis of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride To a stirred solution of 6-bromoindole (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add aluminum chloride (1.1 equivalents). Then, add oxalyl chloride (1.5 equivalents) dropwise. After the addition, allow the mixture to warm to room temperature and then reflux for 2-3 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and carefully pour it into a mixture of ice and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acyl chloride.
Step 2: Synthesis of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide Dissolve the crude 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride in a suitable solvent and add it to an excess of concentrated aqueous ammonia at room temperature. Stir the mixture vigorously for 2-4 hours. Collect the resulting precipitate by filtration, wash with water, and dry to yield the amide.
Step 3: Synthesis of 2-(6-bromo-1H-indol-3-yl)ethanamine To a suspension of Lithium Aluminum Hydride (4 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add the 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide (1 equivalent) portion-wise. Reflux the mixture for 8-12 hours. After cooling to 0 °C, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting solid and wash it with THF. Concentrate the filtrate under reduced pressure to obtain the crude ethanamine.
Step 4: Formation of the Hydrochloride Salt Dissolve the crude 2-(6-bromo-1H-indol-3-yl)ethanamine in anhydrous diethyl ether and cool the solution in an ice bath. Add a solution of hydrogen chloride in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Protocol 2: Synthesis via Henry Reaction
(Based on general procedures for tryptamine synthesis)[2]
Step 1: Synthesis of 3-(2-nitrovinyl)-6-bromo-1H-indole In a round-bottom flask equipped with a Dean-Stark trap, dissolve 6-bromoindole-3-carboxaldehyde (1 equivalent) and ammonium acetate (1.2 equivalents) in toluene. Add nitroethane (1.5 equivalents) and reflux the mixture for 4-6 hours, collecting the water that is formed. After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Synthesis of 3-(2-nitroethyl)-6-bromo-1H-indole Dissolve the 3-(2-nitrovinyl)-6-bromo-1H-indole (1 equivalent) in a mixture of methanol and dichloromethane. Cool the solution to 0 °C and add sodium borohydride (2 equivalents) portion-wise. Stir the reaction at room temperature for 2-3 hours. Quench the reaction by the addition of acetone, followed by water. Extract the product with dichloromethane, dry the combined organic layers, and concentrate to give the nitroethyl intermediate.
Step 3: Synthesis of 2-(6-bromo-1H-indol-3-yl)ethanamine Dissolve the 3-(2-nitroethyl)-6-bromo-1H-indole (1 equivalent) in methanol. Add nickel(II) acetate tetrahydrate (0.5 equivalents) followed by the portion-wise addition of sodium borohydride (6 equivalents) at 0 °C. Stir the reaction at room temperature for 4-6 hours. Filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the crude product by column chromatography.
Step 4: Formation of the Hydrochloride Salt Follow the procedure described in Step 4 of Protocol 1.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Purification of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude "2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride". The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The final product is off-white or colored (e.g., yellow to brown).
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Possible Causes:
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Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of colored impurities.[1] Exposure to air and light can accelerate this process.
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Residual Impurities: Incomplete removal of starting materials or byproducts from the synthesis can impart color.
-
-
Troubleshooting Strategies:
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Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[1] Be aware that activated carbon may also adsorb some of the desired product, potentially reducing the yield.[1]
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Column Chromatography: If recrystallization and carbon treatment are ineffective, column chromatography is a highly effective method for separating colored impurities.[1]
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Inert Atmosphere: Conduct purification steps, particularly recrystallization, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] Use degassed solvents.[2]
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Issue 2: Low recovery of the product after recrystallization.
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Possible Causes:
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Suboptimal Solvent System: The chosen solvent or solvent mixture may not be ideal, leading to either high solubility of the product at low temperatures or premature crystallization.
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Insufficient Cooling: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature to maximize crystal formation.[2]
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Product Loss During Transfers: Multiple transfer steps can lead to a loss of material.
-
-
Troubleshooting Strategies:
-
Solvent System Optimization: Experiment with different solvent systems. For hydrochloride salts of amines, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with water, are often good starting points.
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Maximize Precipitation: Ensure the crystallization mixture is thoroughly cooled, for instance, in an ice bath, to maximize the precipitation of the product.[2]
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Mother Liquor Recovery: Concentrate the mother liquor (the solution remaining after crystallization) and attempt a second recrystallization to recover additional product.[2]
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Issue 3: Oily product or failure to crystallize.
-
Possible Causes:
-
Presence of Impurities: Impurities can sometimes inhibit crystallization, causing the product to separate as an oil.
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Residual Solvent: Trapped solvent molecules can interfere with the formation of a crystal lattice.
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Hygroscopic Nature: The hydrochloride salt may be hygroscopic and absorb moisture from the atmosphere, leading to an oily appearance.
-
-
Troubleshooting Strategies:
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can sometimes induce crystallization.
-
Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum.
-
Acid-Base Extraction: Perform an acid-base extraction to purify the free base before converting it back to the hydrochloride salt.[1] This can remove non-basic impurities that may be hindering crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities will depend on the synthetic route, common impurities in the synthesis of similar indole derivatives can include:
-
Unreacted starting materials, such as 6-bromoindole.[1]
-
Side-products from the reaction, such as isomers or over-alkylated products.[1]
-
Oxidation products of the indole ring, which are often colored.[1]
-
Residual solvents and reagents from the synthesis and workup.[1]
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: For tryptamine salts, polar protic solvents are generally a good starting point. You can explore the following:
-
Ethanol
-
Methanol
-
Isopropanol
-
Mixtures of the above alcohols with water.
The ideal solvent system should dissolve the crude product when hot but have low solubility when cold. Small-scale trials are recommended to identify the optimal solvent or solvent mixture.
Q3: How can I monitor the purity of my product during the purification process?
A3: Several analytical techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in a mixture. A single spot in multiple solvent systems is a good indicator of purity.[1]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity. A reversed-phase C18 column with a gradient of water and acetonitrile (often with a modifier like formic acid or TFA) is a common setup.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide information about the structure of the compound and the presence of impurities.
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture while stirring to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to heat for a few minutes.[1]
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.[1]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath or refrigerator.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography (for the free base)
It is often advantageous to perform column chromatography on the free base rather than the hydrochloride salt to avoid issues with solubility and interaction with the silica gel.
-
Conversion to Free Base: Dissolve the crude hydrochloride salt in water and basify the solution with a suitable base (e.g., 2 M NaOH) to a pH > 10. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.[1]
-
Column Preparation: Prepare a silica gel column using a suitable slurry solvent.
-
Loading: Dissolve the crude free base in a minimal amount of the chromatography eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dry silica onto the column.
-
Elution: Elute the column with a suitable solvent system. For tryptamines, a mixture of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol) is common. A small amount of a basic modifier like triethylamine or ammonia is often added to the eluent to prevent tailing of the amine on the acidic silica gel.[1] A gradient elution from a less polar to a more polar solvent system can be effective.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Conversion back to Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Collect the salt by filtration, wash with the solvent, and dry under vacuum.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Colored Product | Oxidation, Residual Impurities | Activated Carbon Treatment, Column Chromatography, Use of Inert Atmosphere |
| Low Recrystallization Yield | Suboptimal Solvent, Insufficient Cooling | Solvent System Optimization, Maximize Precipitation, Mother Liquor Recovery |
| Oily Product/Failure to Crystallize | Impurities, Residual Solvent, Hygroscopicity | Trituration, Thorough Solvent Removal, Acid-Base Extraction |
Visualizations
References
Technical Support Center: 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in a DMSO solution?
A1: The main stability concerns for indole derivatives like this compound in solution include susceptibility to oxidation, photodegradation, and pH-dependent hydrolysis.[1] The indole ring is prone to oxidation, and the bromine substitution can heighten its sensitivity to light.[1]
Q2: What is the recommended solvent for dissolving this compound for in-vitro assays?
A2: For biological assays, it is standard practice to prepare a concentrated stock solution in an organic solvent like high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] This stock solution is then diluted into an aqueous buffer or cell culture medium to achieve the final working concentration.
Q3: What are the optimal storage conditions for stock solutions of this compound in DMSO?
A3: To ensure stability, stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed, light-protecting containers.[1][2][3] It is also advisable to aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles.[2][3]
Q4: How does the quality of DMSO affect the stability and solubility of the compound?
A4: The quality of DMSO is critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3][4] This absorbed water can reduce the solubility of hydrophobic compounds and potentially promote degradation.[3] Therefore, using fresh, anhydrous, high-purity DMSO is strongly recommended.[2][3][4]
Q5: My DMSO stock solution of this compound appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation can occur if the solution's saturation point is exceeded or due to a temperature drop.[2] To redissolve the compound, you can gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2] Ensure the solution is clear before use. If precipitation persists, consider preparing a more dilute stock solution.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving Compound | 1. Use of old or hydrated DMSO.2. Concentration exceeds solubility limit.3. Insufficient mixing. | 1. Use fresh, anhydrous DMSO.[2][3]2. Prepare a more dilute stock solution.[4]3. Gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[2] |
| Precipitation in Stock Solution During Storage | 1. Inappropriate storage temperature.2. Supersaturated solution.3. Repeated freeze-thaw cycles. | 1. Ensure storage at -20°C or -80°C.[2][3]2. Briefly warm and sonicate the solution before use to redissolve any precipitate.[2]3. Aliquot stock solutions to minimize freeze-thaw cycles.[2][3] |
| Inconsistent Experimental Results | 1. Inaccurate concentration of stock solution due to incomplete dissolution.2. Degradation of the compound. | 1. Visually confirm complete dissolution before use.2. Prepare fresh stock solutions regularly and avoid prolonged storage at room temperature.[3] |
| Cloudiness Upon Dilution into Aqueous Buffer | 1. The final concentration exceeds the compound's aqueous solubility.2. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Increase the final percentage of DMSO in the aqueous solution (typically up to 0.5-1% is tolerated in many cell-based assays, but should be optimized).[1]2. Decrease the final working concentration of the compound.[1]3. Add the DMSO stock to the aqueous solution with vigorous vortexing during preparation.[1] |
Stability Data Summary
| Parameter | Condition | Recommended Action | General Stability Trend |
| Long-Term Storage | -80°C in anhydrous DMSO, protected from light | Aliquot to avoid freeze-thaw cycles | Generally stable for up to 1 year[2] |
| Short-Term Storage | -20°C in anhydrous DMSO, protected from light | Aliquot for daily/weekly use | Generally stable for up to 1 month[2] |
| Room Temperature Storage | 20-25°C in DMSO | Not recommended for extended periods | Potential for degradation over time[5] |
| Freeze-Thaw Cycles | Multiple cycles between -20°C/-80°C and room temperature | Avoid by preparing single-use aliquots | Can lead to degradation and precipitation[2][3] |
| Exposure to Light | Ambient light | Store in amber vials or wrap in foil | Bromo-indole derivatives can be light-sensitive[1] |
| Presence of Water | Use of non-anhydrous DMSO | Use fresh, high-purity anhydrous DMSO | Water can decrease solubility and promote degradation[3][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the vial of the compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution (Molar Mass of hydrochloride salt should be confirmed from the supplier).
-
Weigh the calculated amount of the powder and place it in a sterile, light-protected microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved.
-
If necessary, gently warm the tube to 37°C and use an ultrasonic bath for a short period to aid dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2]
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol is designed to identify potential degradation products under various stress conditions.
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl.
-
Base Hydrolysis: Dilute to 100 µM in 0.1 M NaOH.
-
Oxidation: Dilute to 100 µM in a solution of 3% hydrogen peroxide.
-
Photolytic Stress: Expose a 100 µM solution in a pH 7.4 buffer to a photostability chamber or direct sunlight for 24 hours. A control sample should be kept in the dark.[7]
Incubation:
-
Incubate all solutions (including a control in pH 7.4 buffer) at 40°C for 24 hours (except for the photolytic samples).[7]
Sample Analysis:
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid.
-
Analyze all samples using a validated stability-indicating HPLC-UV/MS method. This will help determine the percentage of the parent compound remaining and characterize any degradation products.
Visualizations
Caption: Workflow for Preparing a DMSO Stock Solution.
Caption: Troubleshooting Precipitate in a DMSO Stock Solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting low bioactivity of "2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride"
This guide provides a structured approach for researchers, scientists, and drug development professionals to troubleshoot and understand the bioactivity of "2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride." Given that specific public data on this compound is limited, this center focuses on general principles and methodologies applicable to novel indole derivatives.
Troubleshooting Guide: Low Bioactivity
This section addresses the common problem of lower-than-expected biological activity during in-vitro experiments.
Q1: My experiment with this compound shows low or no bioactivity. What are the initial steps to troubleshoot this issue?
A1: When encountering low bioactivity, a systematic approach is crucial. The investigation should be centered on three primary areas: the integrity of the compound, the design of the experiment, and the parameters of the assay itself. Start by verifying the compound's quality, then critically evaluate the experimental setup for potential flaws.
Q2: How can I confirm the chemical integrity and purity of my compound sample?
A2: It is essential to confirm that the compound's identity, purity, and concentration are as expected. Impurities from synthesis or degradation products can significantly interfere with biological assays.[1][2]
-
Identity Verification : Use Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure against reference data.
-
Purity Analysis : High-Performance Liquid Chromatography (HPLC) is the standard method to quantify purity. For most biological assays, a purity of >95% is recommended.[2][3]
| Parameter | Method | Acceptable Criteria | Common Issues |
| Identity | 1H NMR, 13C NMR, HRMS | Spectra match reference data | Incorrect chemical structure |
| Purity | HPLC (UV detection) | >95% | Presence of synthetic by-products or residual solvents |
| Solubility | Visual inspection, DLS | Clear solution at assay concentration | Precipitation, aggregation |
Q3: My compound has confirmed purity. Could solubility be the limiting factor?
A3: Yes, poor solubility is a frequent cause of low bioactivity.[1][4] The compound must be fully dissolved in the assay medium at the tested concentrations.
-
Stock Solution : Prepare a high-concentration stock solution in an appropriate organic solvent, typically DMSO.
-
Working Dilution : When diluting the stock into aqueous assay buffers, the final solvent concentration should be low (usually <0.5%) to avoid solvent-induced artifacts.[1]
-
Precipitation Check : Visually inspect the final dilution for any signs of precipitation. If unsure, centrifuge the solution and measure the concentration of the supernatant via HPLC.
| Solvent | Polarity | Notes |
| DMSO | High | Common choice for initial stock solutions; can be toxic to some cells at >0.5%. |
| Ethanol | Medium | Can be used for some compounds; may have biological effects on its own. |
| PBS/Saline | High | Used for final dilutions; compound must be soluble in aqueous solutions. |
Q4: Could the compound be degrading under my experimental conditions?
A4: Indole derivatives can be susceptible to degradation, particularly from light, extreme pH, or oxidative conditions.[5] A color change in the solution (e.g., turning yellow or brown) is often an indicator of degradation.[5]
-
Light Sensitivity : Many indole compounds are light-sensitive.[5] Prepare solutions fresh and protect them from light using amber vials or aluminum foil.
-
Stability in Media : Compounds can be unstable in complex cell culture media.[5] To test this, incubate the compound in the assay medium for the full duration of the experiment, then analyze its concentration and purity by HPLC.
-
Storage : Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: The core structure, an indolethylamine, is a derivative of serotonin (5-hydroxytryptamine, 5-HT). Therefore, it is plausible that this compound acts as a ligand for serotonin receptors (5-HTRs). Most 5-HTRs (except 5-HT3) are G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades involving second messengers like cAMP, IP3, and DAG.[6][7][8] The specific activity would depend on which of the 14+ known 5-HTR subtypes it binds to and whether it acts as an agonist or antagonist.
Q2: What are appropriate starting concentrations for an in-vitro assay?
A2: For a novel compound without prior characterization, it is essential to test a wide range of concentrations. A dose-response curve is necessary to determine potency (EC50/IC50) and efficacy.
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Initial Broad Screen : Start with a wide range, for example, from 1 nM to 100 µM, using logarithmic or semi-log dilutions (e.g., 1, 10, 100 nM; 1, 10, 100 µM).
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Refined Dose-Response : Once an active range is identified, perform a more detailed dose-response experiment with 8-12 concentrations centered around the estimated EC50/IC50.
Q3: What are common pitfalls in cell-based assay design that could lead to a false negative result?
A3: Cell-based assays have inherent variability.[9][10][11][12] A lack of response could be due to the assay design rather than the compound's inactivity.
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Cell Line Health : Ensure cells are healthy, within a low passage number, and free of contamination (e.g., mycoplasma).[9][12]
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Incubation Time : The compound may require a longer or shorter incubation time to elicit a response. A time-course experiment can determine the optimal endpoint.[1]
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Target Expression : Confirm that the cell line used expresses the target receptor (e.g., a specific 5-HTR subtype) at sufficient levels.
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Assay Interference : The compound itself might interfere with the assay readout technology (e.g., autofluorescence, luciferase inhibition). Run appropriate controls to test for this.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Calculate Mass : Determine the mass of this compound (MW: 275.58 g/mol ) needed for your desired volume. For 1 mL of a 10 mM solution:
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Mass (mg) = 10 mmol/L * 0.001 L * 275.58 g/mol * 1000 mg/g = 2.76 mg
-
-
Weigh Compound : Accurately weigh the compound in a sterile microcentrifuge tube.
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Add Solvent : Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolve : Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.
-
Store : Aliquot into single-use volumes in amber tubes and store at -80°C.
Protocol 2: Assessment of Compound Stability in Assay Medium
-
Prepare Sample : Dilute the compound stock solution to the highest concentration used in your bioassay (e.g., 100 µM) in your complete cell culture medium.
-
Incubate : Place the sample in the same incubator (e.g., 37°C, 5% CO2) used for the bioassay for the maximum duration of your experiment (e.g., 48 hours).
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Prepare Controls : Create a "Time 0" control by preparing an identical sample that is immediately processed. Also, prepare a control of the compound in a simple buffer (e.g., PBS) to compare stability.
-
Process Samples : At the end of the incubation period, remove the samples. If the medium contains protein, precipitate it by adding 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed for 10 minutes to pellet the protein.
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Analyze : Transfer the supernatant to an HPLC vial and analyze by reverse-phase HPLC with UV detection.
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Compare : Compare the peak area and retention time of the incubated sample to the "Time 0" control. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf Australia [eppendorf.com]
- 11. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Technical Support Center: Optimizing 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride in various experimental assays.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments, offering step-by-step solutions.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer or Media
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Question: I dissolved my this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. How can I resolve this?
-
Answer: This is a frequent challenge with indole-based compounds which often exhibit poor aqueous solubility.[1] Here are several strategies to address this:
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Optimize Stock Concentration: High-concentration DMSO stocks are more likely to cause precipitation upon dilution. Consider lowering the stock concentration and adjusting the volume added to your assay, ensuring the final DMSO concentration remains low.[1]
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Vehicle Control: Always maintain a consistent final concentration of the vehicle (e.g., DMSO) across all wells, including controls, to mitigate solvent effects.[2] It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[1][2]
-
Alternative Solvents: While DMSO is common, other solvents like ethanol or DMF can be tested for better solubility, but their compatibility and potential for cytotoxicity must be carefully evaluated.[1]
-
Sonication: Brief sonication of the final diluted solution may help dissolve small precipitates, though this might not be a permanent fix.[1]
-
Issue 2: High Background Signal or Non-Specific Inhibition
-
Question: My assay is showing a high background signal, or the compound appears to be inhibiting non-specifically. What could be the cause?
-
Answer: This can often be attributed to compound aggregation at higher concentrations.[2]
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Visual Inspection: First, visually check your compound solution for any cloudiness or precipitate.[2]
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Concentration-Response Curve: Perform a dose-response curve. Aggregating compounds often display a steep, non-saturating curve.[2]
-
Detergent Addition: Including a small amount of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer can help to disrupt aggregates.[2]
-
Orthogonal Assays: To confirm on-target activity, test the compound in an orthogonal assay. Consistent activity across different assay platforms increases confidence in the results.[2]
-
Issue 3: Inconsistent or Diminished Activity in Cell-Based Assays
-
Question: The inhibitory effect of my compound is variable or decreases over the course of a long-term cell culture experiment. Why is this happening?
-
Answer: Several factors can contribute to inconsistent results in cell-based assays, including compound stability and cellular mechanisms.
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Inhibitor Stability: The compound may be unstable or metabolized by cellular enzymes over time.[2] To address this, consider replenishing the compound with partial or full media changes at regular intervals.[2] You can also assess the compound's stability by incubating it in your culture medium for various durations and then testing its activity.[2]
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Cell Permeability: The compound may have poor membrane permeability, leading to a lower effective intracellular concentration.[2]
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Efflux Pumps: Cells can actively remove the compound using efflux transporters like P-glycoprotein, reducing its intracellular concentration.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a new assay?
A1: For initial experiments with a novel compound, a broad concentration range is recommended to determine its potency. A common starting point is a serial dilution from 100 µM down to 1 nM. In vitro potency benchmarks are typically IC50 or Ki values <100 nM in biochemical assays and <1-10 µM in cell-based assays.[3]
Q2: How can I differentiate between on-target and off-target effects?
A2: Distinguishing between on-target and off-target effects is crucial for validating your results.
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Use a Structurally Unrelated Inhibitor: Employ a second inhibitor with a different chemical structure that targets the same protein. If both compounds produce the same phenotype, it is more likely an on-target effect.[2]
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Negative Control Analog: If available, use a structurally similar but inactive analog of your compound. This control should not elicit the desired phenotype.[2]
Q3: My IC50 value in a cell-based assay is significantly higher than in a biochemical assay. What could explain this discrepancy?
A3: Discrepancies between biochemical and cell-based assay potencies are common.[2] Several factors can contribute to this:
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ATP Concentration: For kinase assays, biochemical assays often use ATP concentrations near the Km of the enzyme, while intracellular ATP levels are much higher. For ATP-competitive inhibitors, this increased competition in a cellular environment can lead to a higher IC50 value.[2]
-
Protein Binding: The compound may bind to other cellular proteins or lipids, reducing the amount available to bind to the intended target.[2]
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Cellular Factors: As mentioned previously, poor cell permeability and active efflux by cellular pumps can lower the effective intracellular concentration of the compound.[2]
Data Presentation
Table 1: Recommended Solvent Concentrations in Assays
| Solvent | Recommended Final Concentration | Notes |
| DMSO | < 0.5% (ideally < 0.1%)[1][2] | Can be toxic to cells at higher concentrations.[1] |
| Ethanol | 0.1% - 0.5% | Can be cytotoxic and affect cell metabolism.[1] |
| DMF | < 0.1% | Higher toxicity than DMSO; use with caution.[1] |
Table 2: General Concentration Ranges for Initial Screening
| Assay Type | Typical Starting Concentration Range | Key Considerations |
| Biochemical Assays | 1 nM - 100 µM | IC50 values are often in the nanomolar range.[3] |
| Cell-Based Assays | 10 nM - 100 µM | Higher concentrations may be needed due to factors like cell permeability and stability.[3] |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in the final assay medium over the experiment's duration.
Methodology:
-
Prepare a working solution of the compound in your cell culture medium at the final experimental concentration.
-
Take an aliquot of this solution at time zero for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Incubate the remaining solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for the full duration of the experiment (e.g., 24, 48, or 72 hours).[1]
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At the end of the incubation period, take a final aliquot for HPLC or LC-MS analysis.
-
Compare the chromatograms. A significant decrease in the area of the parent compound peak or the appearance of new peaks in the incubated sample indicates degradation.[1]
Visualizations
Caption: A logical workflow for troubleshooting variability in cell-based assays.
Caption: Common causes for discrepancies between biochemical and cell-based assay results.
References
Technical Support Center: Overcoming Poor Regioselectivity in 6-Bromoindole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective synthesis of 6-bromoindoles.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective synthesis of 6-bromoindole challenging?
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution, often leading to the formation of 3-bromoindole as the major product. Furthermore, the high reactivity of the indole ring can result in polybromination, yielding di- and tri-brominated indoles, which complicates purification and reduces the yield of the desired 6-bromo isomer.
Q2: What are the common side products in 6-bromoindole synthesis?
Common side products include:
-
3-Bromoindole: Due to the high reactivity of the C3 position.
-
Other Monobromo Isomers: 5-Bromoindole and 7-bromoindole are common isomers formed, with the 5-bromo isomer often being a significant byproduct.
-
Dibromoindoles: Such as 3,5-dibromoindole, 3,6-dibromoindole, and 5,6-dibromoindole.
-
Tribromoindoles: Can form with excess brominating agent.
-
Oxindole derivatives: Formation of oxindoles can occur under certain conditions, especially when using N-bromosuccinimide (NBS) in aqueous solvents.[1]
Q3: How can I control the regioselectivity to favor the formation of 6-bromoindole?
Several strategies can be employed to direct bromination to the C6 position:
-
N-Protection: Introducing an electron-withdrawing protecting group on the indole nitrogen deactivates the pyrrole ring towards electrophilic attack, thereby favoring substitution on the benzene ring. Common protecting groups include acetyl (Ac), tosyl (Ts), and tert-butyloxycarbonyl (Boc).
-
Directing Groups: Attaching a directing group to the indole nucleus can sterically or electronically favor bromination at the C6 position.
-
Choice of Brominating Agent: Milder and more selective brominating agents are preferred over harsher reagents like elemental bromine.
-
Reaction Conditions: Careful control of temperature, solvent, and reaction time is crucial for achieving high regioselectivity.
Troubleshooting Guides
Issue 1: Low Yield of 6-Bromoindole
| Possible Cause | Troubleshooting Step |
| Sub-optimal Reaction Conditions | Systematically optimize temperature, reaction time, and solvent. Low temperatures (e.g., -78 °C to 0 °C) often improve selectivity and yield by minimizing side reactions.[1] |
| Decomposition of Starting Material or Product | Ensure anhydrous conditions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Indoles can be sensitive to strong acids and oxidizing agents. |
| Inefficient Brominating Agent | Experiment with different brominating agents. For example, if Br₂ gives low yields, consider using NBS, pyridinium bromide perbromide, or other milder reagents. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |
Issue 2: Poor Regioselectivity (Formation of a Mixture of Isomers)
| Possible Cause | Troubleshooting Step |
| Unprotected Indole Nitrogen | Protect the indole nitrogen with an electron-withdrawing group (e.g., Ac, Ts, Boc) to deactivate the pyrrole ring and direct bromination to the benzene ring. |
| Harsh Brominating Agent | Use a milder brominating agent. Pyridinium bromide perbromide is often more selective than Br₂. |
| High Reaction Temperature | Perform the bromination at a lower temperature. For many electrophilic aromatic brominations, temperatures between -78 °C and 0 °C are recommended to enhance regioselectivity. |
| Incorrect Solvent | The polarity of the solvent can influence regioselectivity. Screen different solvents to find the optimal conditions for your specific substrate. |
Issue 3: Formation of Polybrominated Byproducts
| Possible Cause | Troubleshooting Step |
| Excess Brominating Agent | Use a stoichiometric amount (1.0 equivalent) or only a slight excess of the brominating agent. |
| High Reactivity of the Substrate | Deactivate the indole ring with an N-protecting group. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC/HPLC and quench it as soon as the starting material is consumed to prevent further bromination of the product. |
Data Presentation: Comparison of Methods for 6-Bromoindole Synthesis
| Method | Substrate | Brominating Agent | Conditions | Yield of 6-Bromo Product | Regioselectivity (6-bromo vs. other isomers) | Reference |
| Directing Group Strategy | Methyl 1-(methoxycarbonyl)-2-((methoxycarbonyl)methyl)-1H-indole-3-acetate | Br₂ in CCl₄ | Reflux | 86% | Highly selective for C6-bromination | Suárez-Castillo et al.[2] |
| N-Protection | N-Acetylindole | Not Specified | Not Specified | Moderate | Directs bromination to the benzene ring, but a mixture of 5- and 6-isomers is common. | General Knowledge |
| N-Protection | N-Tosylindole | Not Specified | Not Specified | Moderate to Good | Generally improves selectivity for benzene ring bromination over C3. | General Knowledge |
| N-Protection | N-Boc-indole | Not Specified | Not Specified | Good | Often provides good selectivity for bromination on the benzene ring. | [3] |
Experimental Protocols
Protocol 1: Regioselective C6-Bromination of Methyl Indolyl-3-acetate Derivative (Suárez-Castillo et al.) [2]
This protocol describes the regioselective bromination at the C6-position by introducing electron-withdrawing substituents at N1 and the alpha-carbon of the 3-acetate group.
Step 1: Synthesis of Methyl 1-(methoxycarbonyl)-2-((methoxycarbonyl)methyl)-1H-indole-3-acetate
-
To a solution of methyl indolyl-3-acetate in anhydrous THF, add sodium hydride (2.5 equiv.) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add dimethyl carbonate (5.0 equiv.) and reflux the mixture for 4 hours.
-
Cool the reaction mixture, quench with a saturated aqueous solution of NH₄Cl, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to yield the desired product.
Step 2: C6-Bromination
-
Dissolve the product from Step 1 in carbon tetrachloride (CCl₄).
-
Add a solution of bromine (8.0 equiv.) in CCl₄ dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Wash the reaction mixture with an aqueous solution of Na₂SO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to afford methyl 6-bromo-1-(methoxycarbonyl)-2-((methoxycarbonyl)methyl)-1H-indole-3-acetate.
Step 3: Decarbomethoxylation
-
To a solution of the 6-bromoindole derivative from Step 2 in DMSO, add sodium cyanide (NaCN).
-
Heat the mixture at 120 °C for 2 hours.
-
Cool the reaction mixture, add water, and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain methyl 6-bromoindolyl-3-acetate.
Mandatory Visualization
Caption: Troubleshooting workflow for poor regioselectivity in 6-bromoindole synthesis.
References
- 1. vc.bridgew.edu [vc.bridgew.edu]
- 2. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
- 3. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
Reducing non-specific binding of "2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to mitigate non-specific binding (NSB) of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride in experimental assays. As a tryptamine derivative, this compound is valuable in neurological and pharmacological research, but its hydrophobic and charged nature can lead to challenging NSB, which obscures specific binding signals and compromises data quality.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a significant issue with my compound?
A1: Non-specific binding is the tendency of a compound, in this case, this compound, to adhere to surfaces and molecules other than its intended biological target. This can include plastic microplates, filter membranes, and unrelated proteins.[1] This is problematic because it generates a high background signal, which can mask the true specific binding to the target receptor. This reduces the assay's signal-to-noise ratio, leading to inaccurate measurements of binding affinity and potency.[1][2] Tryptamine-like molecules can be prone to this due to hydrophobic interactions and electrostatic attraction to charged surfaces.
Q2: How can I determine the primary source of non-specific binding in my assay?
A2: To identify the source of NSB, you should run a series of control experiments. A key test involves measuring binding in the absence of the target receptor or cell membranes. Any binding detected in this setup is attributable to the assay components themselves, such as the microplate wells or filters. You can also run the assay with your analyte (the compound) on a bare sensor or plate surface without any immobilized ligand to observe the level of interaction. Comparing results from different plate types (e.g., standard polystyrene vs. low-binding plates) can also help pinpoint the contribution of the plasticware.[3]
Q3: What are the most effective blocking agents to reduce NSB for a small molecule like this?
A3: Blocking agents are inert molecules used to saturate non-specific binding sites on assay surfaces. For small molecules, the choice of blocking agent is critical.
-
Bovine Serum Albumin (BSA): A commonly used protein blocker that is effective at preventing non-specific protein-protein and protein-surface interactions.[3] Typical concentrations range from 0.1% to 5%.[4]
-
Casein: Often found in non-fat dry milk, casein can be more effective than BSA for blocking hydrophobic interactions.[5][6]
-
Non-ionic Detergents (e.g., Tween-20, Triton X-100): These are particularly useful for disrupting hydrophobic interactions.[3][7] They are often used at low concentrations (e.g., 0.05% to 0.1%) in combination with a protein blocker like BSA.[7][8][9]
It is crucial to test several agents and concentrations to find the optimal condition for your specific assay, as some blocking agents can interfere with the specific interaction.[5]
Q4: How should I optimize my buffer conditions (pH, ionic strength) to minimize NSB?
A4: Buffer composition is a critical factor in controlling NSB.
-
pH: The pH of your buffer determines the overall charge of your compound and interacting surfaces. Adjusting the pH to a value near the isoelectric point of your compound can minimize electrostatic interactions that cause NSB.[3]
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffer can disrupt non-specific electrostatic interactions. However, excessively high salt concentrations can also interfere with specific binding, so it's important to test a range of concentrations.
Q5: Can my washing protocol be improved to reduce background signal?
A5: Yes, optimizing wash steps is a highly effective way to reduce NSB. The goal is to remove loosely bound molecules while leaving the specific, high-affinity interactions intact.[10]
-
Increase Wash Cycles: Try increasing the number of washes (e.g., from 3 to 5 cycles).
-
Increase Wash Volume: Ensure the wash volume is sufficient to dilute and remove unbound compound effectively.
-
Modify Wash Buffer: Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffer to help disrupt weak, non-specific interactions.[6]
-
Control Temperature: Using an ice-cold wash buffer can help preserve the specific ligand-receptor complex by slowing its dissociation rate during the wash steps.[4]
Q6: Are there specific types of microplates that are better for reducing NSB?
A6: Absolutely. Standard polystyrene plates can have hydrophobic surfaces that promote NSB. Several manufacturers offer specialized low-binding plates that have been treated to create a nonionic, hydrophilic surface.[11] These plates are designed to prevent the adsorption of proteins, nucleic acids, and small molecules, thereby reducing background signal and improving assay sensitivity.[2][12][13][14] It is highly recommended to test your assay in parallel on standard and low-binding plates to quantify the improvement.
Troubleshooting Guides
Problem: High and inconsistent background signal across the plate.
This common issue often points to widespread non-specific binding to the assay materials. The following logical workflow can help diagnose and solve the problem.
Caption: Troubleshooting flowchart for high non-specific binding.
Data Presentation
When evaluating different methods to reduce NSB, systematically record and compare your results. The table below provides a template for comparing the effectiveness of various blocking agents.
| Blocking Agent | Concentration | Mean NSB Signal (e.g., CPM, RFU) | % NSB Reduction (vs. No Blocker) | Signal-to-Noise Ratio (S/N) |
| None (Control) | N/A | 15,200 | 0% | 1.5 |
| BSA | 1% | 6,100 | 60% | 4.1 |
| BSA | 3% | 4,950 | 67% | 5.3 |
| Casein | 1% | 4,100 | 73% | 6.2 |
| Tween-20 | 0.05% | 7,300 | 52% | 3.5 |
| 1% BSA + 0.05% Tween-20 | 1% / 0.05% | 3,150 | 79% | 7.8 |
Note: Data are representative and should be replaced with experimental results.
Experimental Protocols
Protocol 1: Screening for Optimal Blocking Agent
This protocol provides a framework for testing the efficacy of different blocking agents in a receptor binding assay format.
Caption: Experimental workflow for screening blocking agents.
Methodology:
-
Plate Preparation: Use a low-binding 96-well microplate.[11][12][13] Add your membrane preparation or cells containing the target receptor to each well according to your primary assay protocol.
-
Blocking: Add 200 µL of different blocking solutions (e.g., Assay Buffer alone, 1% BSA in Assay Buffer, 1% Casein in Assay Buffer, 0.1% Tween-20 in Assay Buffer) to designated wells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature with gentle agitation.
-
Wash: Aspirate the blocking buffer and wash each well once with 200 µL of your standard assay buffer.
-
Ligand Addition:
-
For Total Binding wells: Add your this compound at the desired concentration.
-
For Non-Specific Binding wells: Add your compound along with a high concentration of an unlabeled competing ligand to saturate the specific binding sites.
-
-
Binding Incubation: Incubate the plate under your standard assay conditions (time and temperature) to allow binding to reach equilibrium.
-
Final Washes: Aspirate the ligand solution and wash the wells thoroughly (e.g., 4 times with 200 µL of ice-cold wash buffer) to remove unbound compound.[4][10]
-
Detection: Add detection reagents (e.g., scintillation fluid) and measure the signal.
-
Analysis: Compare the NSB signal across the different blocking conditions to identify the most effective agent.
By systematically applying these principles and protocols, researchers can effectively diagnose, troubleshoot, and minimize non-specific binding, leading to more accurate and reliable data in their studies with this compound.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. shop.gbo.com [shop.gbo.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. benchchem.com [benchchem.com]
- 5. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Research Products International Corp BSA-Tween 20 Blocking Solution in | Fisher Scientific [fishersci.com]
- 9. rpicorp.com [rpicorp.com]
- 10. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 12. Microplates | Revvity [revvity.com]
- 13. biomat.it [biomat.it]
- 14. Ultra-Low Binding Culture Plate (96-well) (ULBCP-96) [sciencellonline.com]
Technical Support Center: Synthesis of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-(6-bromo-1H-indol-3-yl)ethanamine hydrochloride. The following sections address common issues related to side product formation, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-(6-bromo-1H-indol-3-yl)ethanamine?
A common and effective method begins with 6-bromoindole as the starting material. The synthesis involves a Friedel-Crafts acylation to introduce a two-carbon chain at the C-3 position, followed by amidation and subsequent reduction to yield the final ethanamine.[1]
Caption: Generalized synthetic pathway for 2-(6-bromo-1H-indol-3-yl)ethanamine.
Q2: My final product has a pink, yellow, or brown color. What is the cause and how can I remove it?
A colored product typically indicates the presence of impurities formed through oxidation.[2] The indole ring is susceptible to auto-oxidation when exposed to air and light, which can form colored byproducts or polymeric materials.[3][4]
Decolorization Methods:
-
Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon to adsorb the colored impurities, and perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[2]
-
Column Chromatography: This is a highly effective method for separating colored impurities from the desired product.[2]
Q3: I am observing multiple spots on my TLC plate. What are the potential side products?
Multiple spots suggest the presence of impurities. Common side products in this synthesis include:
-
Unreacted Starting Materials: Residual 6-bromoindole.[2]
-
Isomeric Impurities: Positional isomers such as 2-(4-bromo-1H-indol-3-yl)ethanamine or 2-(7-bromo-1H-indol-3-yl)ethanamine may be present if the starting indole was not isomerically pure.[2]
-
N-Alkylation Products: The reaction may occur on the indole nitrogen instead of the C-3 position.[2][5]
-
Dimerization/Oligomerization: Under acidic conditions, indoles can polymerize.[6] Dimerization can also occur, for instance, forming products like 2,2-di(6′-bromo-3′-indolyl)ethylamine.[7]
-
Oxidation Products: As mentioned, these are common and often colored.[2]
Q4: My reaction yield is significantly lower than expected. What are some potential reasons?
Low yields can be attributed to several factors:
-
Side Reactions: The formation of the side products listed above, particularly polymerization, can consume starting material and reduce the yield of the desired product.
-
Incomplete Reactions: Ensure reaction conditions (temperature, time, reagent stoichiometry) are optimized to drive the reaction to completion. Monitor progress using TLC.
-
Product Loss During Workup: The product may be lost during extraction or purification steps. For example, using activated carbon can reduce yield as it may adsorb some of the desired compound.[2] Acid-base extractions should be performed carefully to avoid loss of the amine product.
Troubleshooting Guide
Issue: Identification of Unknown Impurities
If your post-synthesis analysis (e.g., TLC, HPLC) shows unknown impurities, a systematic approach is needed for identification. The following workflow can guide the process.
Caption: Workflow for the identification of unknown synthesis impurities.
Data Presentation: Common Side Products and Analysis
The table below summarizes common impurities, their likely origins, and the recommended analytical techniques for their identification.
| Impurity Type | Potential Origin | Recommended Identification Method |
| Unreacted 6-Bromoindole | Incomplete reaction | HPLC, GC-MS, ¹H NMR |
| Positional Isomers | Impure starting material (brominated indole mixture) | HPLC, LC-MS, ¹H NMR |
| N-Alkylated Indole | Non-selective alkylation reaction | LC-MS (same mass, different fragmentation), NMR |
| Dimerized Product | Acid-catalyzed side reaction | LC-MS (higher molecular weight), NMR |
| Oxidized Byproducts | Exposure to air/light, oxidative reagents | LC-MS (addition of oxygen), Visual (color) |
| Residual Solvents | Incomplete removal during workup | ¹H NMR, GC-MS |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This technique is effective for separating the basic amine product from neutral (e.g., unreacted indole) and acidic impurities.[2]
-
Dissolution: Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract three times with 1 M hydrochloric acid (HCl). The basic amine product will move to the aqueous layer.
-
Combine Aqueous Layers: Pool the acidic aqueous layers containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2 M sodium hydroxide (NaOH) until the pH is >10. The free amine will precipitate.
-
Extraction of Free Base: Extract the basic aqueous solution three times with fresh DCM or ethyl acetate.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified free amine.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful tool for quantifying the purity of the final product and detecting impurities.[2]
-
System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Purity Calculation: Purity is determined by comparing the area of the main product peak to the total area of all peaks detected.
Data Presentation: Comparison of Purification Techniques
The following table provides an overview of the effectiveness of common purification methods for 2-(6-bromo-1H-indol-3-yl)ethanamine.
| Purification Technique | Typical Purity (Initial) | Typical Purity (Final) | Expected Yield | Key Advantages & Disadvantages |
| Acid-Base Extraction | 70-90% | 90-95% | 80-95% | Pro: Effective for removing acidic and neutral impurities. Con: May not remove basic impurities.[2] |
| Recrystallization | 85-95% | 95-98% | 60-85% | Pro: Good for removing small amounts of impurities. Con: Lower yield due to product solubility.[2] |
| Column Chromatography | <90% | >98% | 50-80% | Pro: Highly effective for closely related impurities. Con: Time-consuming, potential for lower yields.[2] |
Visualization of Side Product Formation
The following diagram illustrates the desired reaction pathway versus common side reactions that can occur during the synthesis.
Caption: Competing reaction pathways in the synthesis of indole derivatives.
References
- 1. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 5-HT2A Receptor Antagonism: Ketanserin vs. 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the 5-HT2A receptor antagonism of the well-established antagonist, ketanserin, and the less-characterized compound, 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride.
This guide will present the established 5-HT2A antagonism profile of ketanserin, alongside detailed protocols for key experimental assays used to determine such activity. This information can serve as a benchmark for the future characterization of novel compounds like this compound.
Quantitative Comparison of 5-HT2A Receptor Antagonism
The following table summarizes the binding affinity (Ki) and functional potency (IC50) of ketanserin at the 5-HT2A receptor from various in vitro assays. No publicly available experimental data for this compound could be located.
| Compound | Assay Type | Species | Radioligand | Ki (nM) | IC50 (nM) |
| Ketanserin | Radioligand Binding | Human | [3H]ketanserin | 0.82 - 3.5 | - |
| Radioligand Binding | Rat | [3H]ketanserin | 2.0 | - | |
| IP1 Accumulation Assay | Human (CHO-K1 cells) | - | - | 5.7 | |
| Calcium Flux Assay | Human | - | - | 14.0 | |
| This compound | - | - | - | Not Available | Not Available |
Experimental Methodologies
The following are detailed protocols for key in vitro assays used to characterize 5-HT2A receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the 5-HT2A receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human or rat 5-HT2A receptor.
-
Radioligand: [3H]ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compound (e.g., ketanserin or this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a known 5-HT2A antagonist (e.g., 1 µM ketanserin).
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, [3H]ketanserin (at a concentration near its Kd), and either the test compound, vehicle, or the non-specific binding control.
-
Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail to each filter.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium that occurs upon agonist stimulation of the Gq-coupled 5-HT2A receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
5-HT2A receptor agonist (e.g., serotonin).
-
Test compound and a known 5-HT2A antagonist (positive control, e.g., ketanserin).
-
Fluorescence microplate reader with kinetic reading capability.
Procedure:
-
Plate the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Add serial dilutions of the test compound or control antagonist to the wells and pre-incubate.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject a pre-determined concentration of the 5-HT2A agonist (typically the EC80) into the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
The peak fluorescence response is used to determine the level of inhibition by the antagonist.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
A Comparative Guide to 2-(6-Bromo-1H-indol-3-YL)ethanamine Hydrochloride and Other Tryptamine Derivatives for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride, a halogenated tryptamine derivative, with other notable tryptamine compounds. It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of serotonergic ligands. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways to facilitate further research and development.
Introduction to this compound
2-(6-Bromo-1H-indol-3-YL)ethanamine, also known as 6-bromotryptamine, is a synthetic tryptamine derivative. The introduction of a bromine atom at the 6th position of the indole ring significantly influences its physicochemical properties, such as lipophilicity, which can in turn affect its pharmacological profile, including binding affinity and functional activity at various receptors. Tryptamines, as a class, are well-known for their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, playing a crucial role in various physiological and neurological processes. Understanding the impact of substitutions on the indole ring is a key area of research in medicinal chemistry for the development of novel therapeutics.
Comparative Pharmacological Data
Below are tables summarizing the pharmacological data for related compounds. This comparative data provides valuable insights into the potential effects of the 6-bromo substitution.
Table 1: Comparative Binding Affinities (Ki, nM) of Halogenated and Other Tryptamine Derivatives at Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | SERT | Reference |
| 5-Bromo-DMT | 130 | 120 | 210 | 1,200 | 1,800 | [1] |
| 5-Fluoro-DMT | 40 | 60 | 150 | 800 | 1,500 | [1] |
| 5-Chloro-DMT | 80 | 90 | 180 | 1,000 | 1,700 | [1] |
| DMT | 100 | 100 | 160 | 600 | 1,400 | [1] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Activity of 6-Bromo-N-acyltryptamine Derivatives at the 5-HT2A Receptor
| Compound | Concentration (µM) | % Inhibition of 5-HT Induced Response | Reference |
| 6-Bromo-N-acetyltryptamine | 10 | ~15% | [2] |
| 6-Bromo-N-propionyltryptamine | 10 | ~25% | [2] |
| 6-Bromo-N-butyryltryptamine | 10 | ~40% | [2] |
| 6-Bromo-N-valeryltryptamine | 10 | ~55% | [2] |
| 6-Bromo-N-hexanoyltryptamine | 10 | ~70% | [2] |
| Ketanserin (Positive Control) | 10 | 100% | [2] |
Note: This data indicates that N-acylation of 6-bromotryptamine leads to antagonist activity at the 5-HT2A receptor, with potency increasing with the length of the acyl chain.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Serotonin Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).
-
Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., high concentration of unlabeled serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay for 5-HT2A Receptor
This assay is used to determine the functional activity (agonist or antagonist) of a test compound at Gq-coupled receptors like the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound.
-
A known 5-HT2A receptor agonist (e.g., serotonin) and antagonist (e.g., ketanserin).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Plate the HEK293-5-HT2A cells in a 96-well black-walled, clear-bottom microplate and culture overnight.
-
Load the cells with the calcium-sensitive dye for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
To determine antagonist activity, pre-incubate the cells with the test compound for a specified time.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the 5-HT2A agonist (for antagonist testing) or the test compound (for agonist testing) and immediately begin kinetic fluorescence measurements.
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
For agonist testing, determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
-
For antagonist testing, determine the IC50 value (the concentration of the test compound that inhibits 50% of the response to a fixed concentration of the agonist).
Visualizations
Signaling Pathway of the 5-HT2A Receptor
The following diagram illustrates the canonical Gq-coupled signaling pathway activated by 5-HT2A receptor agonists.
References
Validating the Antimicrobial Spectrum of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Antimicrobial Activity of Bromo-Indole Derivatives
Although specific minimum inhibitory concentration (MIC) values for 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride are not found in the reviewed literature, studies on closely related compounds provide insights into its potential antimicrobial activity. Indole alkaloids, in general, are known to possess a broad spectrum of antimicrobial properties. The data below is compiled from studies on various bromo-indole derivatives and provides a basis for understanding the potential efficacy of the target compound.
Table 1: Antibacterial Activity of Selected Bromo-Indole Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli ATCC 35218 | 8 | [1] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Staphylococcus aureus ATCC 43387 | 8 | [1] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Klebsiella pneumoniae 6/4 | 8 | [1] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Enterococcus faecalis ATCC 29212 | 32 | [1] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Pseudomonas aeruginosa ATCC 9027 | 64 | [1] |
| N-methyl-1-prenyl-2-tert-prenyl-6-bromotryptamine | Micrococcus luteus | 5.9 | [2] |
| N-methyl-1-prenyl-2-tert-prenyl-6-bromotryptamine | Mycobacterium phlei | 7.7 | [2] |
| Ciprofloxacin (Reference) | Escherichia coli | 0.015 - 1 | |
| Ciprofloxacin (Reference) | Staphylococcus aureus | 0.12 - 2 | |
| Ciprofloxacin (Reference) | Klebsiella pneumoniae | 0.03 - 1 | |
| Ciprofloxacin (Reference) | Enterococcus faecalis | 0.25 - 2 | |
| Ciprofloxacin (Reference) | Pseudomonas aeruginosa | 0.06 - 4 |
Table 2: Antifungal Activity of Selected Bromo-Indole Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Candida albicans ATCC 10231 | 64 | [1] |
| Fluconazole (Reference) | Candida albicans | 0.25 - 4 |
Experimental Protocols
The following is a detailed methodology for a standard broth microdilution assay, a common method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This protocol is applicable for testing compounds like this compound.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate culture, select several colonies of the test microorganism.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each plate.
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Visualizing Experimental Workflows and Potential Mechanisms
To further clarify the experimental process and potential mode of action, the following diagrams are provided.
References
The Antibacterial Potential of 6-Bromo-Indole Derivatives Against Resistant Bacteria: A Comparative Analysis
While specific experimental data on the antibacterial activity of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride against resistant bacterial strains remains limited in publicly accessible literature, a review of structurally related 6-bromo-indole compounds reveals a promising class of molecules with significant antimicrobial and antibiofilm properties. This guide provides a comparative analysis of the performance of these related compounds, offering insights into their potential as scaffolds for the development of novel therapeutics to combat antibiotic resistance.
This analysis focuses on key derivatives whose antibacterial activities have been documented, providing a baseline for understanding the potential efficacy of this compound. The data presented is drawn from studies on compounds such as the marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine and various synthetic 6-bromoindolglyoxylamido derivatives.
Comparative Antibacterial Activity
The antibacterial efficacy of bromo-indole derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Bromo-Indole Derivatives against Various Bacterial Strains
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Candida albicans | Reference |
| 2,2-bis(6-bromo-3-indolyl)ethylamine (1) | 8 µg/mL | 8 µg/mL | 8 µg/mL | - | - | [1] |
| Synthetic Derivative (3) | - | 64 µg/mL | - | - | 64 µg/mL | [1] |
| 6-bromoindolglyoxylamide polyamine (3) | Active | Enhanced Antibiotic Activity | - | Enhanced Antibiotic Activity | - | [2] |
Note: A lower MIC value indicates greater antibacterial potency.
The marine alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine demonstrates notable activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, K. pneumoniae) bacteria.[1] In contrast, some synthetic derivatives show more targeted activity. For instance, certain 6-bromoindolglyoxylamide polyamine derivatives exhibit intrinsic activity against Gram-positive bacteria and can enhance the efficacy of conventional antibiotics against resistant Gram-negative strains like Pseudomonas aeruginosa.[2]
Biofilm Inhibition and Disruption
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. Several 6-bromo-indole derivatives have shown promising activity in both preventing the formation of biofilms and disrupting established ones.
Table 2: Anti-biofilm Activity of Bromo-Indole Derivatives
| Compound/Derivative | Bacterial Strain | Biofilm Inhibition | Biofilm Disaggregation | Reference |
| 2,2-bis(6-bromo-3-indolyl)ethylamine (1) | E. coli, S. aureus, K. pneumoniae, C. albicans | Up to 82.2% | Effective after 30 min | [1] |
| Synthetic Derivative (3) | E. coli ATCC 35218 | 97.6% (at 64 µg/mL) | - | [1] |
| Synthetic Derivative (3) | C. albicans | 34.6% (at 128 µg/mL) | - | [1] |
The natural alkaloid, in particular, shows broad-spectrum anti-biofilm capabilities.[1] Synthetic modifications can yield compounds with highly potent inhibitory effects against specific strains, as seen with the significant inhibition of E. coli biofilm formation by a synthetic derivative.[1]
Mechanism of Action
The primary mechanism of action for some of the more potent 6-bromo-indole derivatives appears to be the disruption of the bacterial cell membrane. Studies on a 6-bromoindolglyoxylamide polyamine derivative indicated that its antibacterial effect is due to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[2] This mechanism is advantageous as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of these compounds.
Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution method is employed to determine the MIC of the compounds.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[3]
-
Compound Dilution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the compound dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Biofilm Formation Inhibition Assay
This assay quantifies the ability of a compound to prevent biofilm formation.
-
Preparation of Inoculum and Compound Dilutions: Bacterial suspensions and compound dilutions are prepared in a 96-well flat-bottomed microtiter plate as described for the MIC assay.[3]
-
Incubation: The plate is incubated at 37°C for 24-48 hours without shaking to allow for biofilm formation.[3]
-
Quantification:
-
The planktonic cells are carefully removed from each well.
-
The wells are washed with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
The remaining biofilm is stained with a 0.1% crystal violet solution.
-
After washing and drying, the bound crystal violet is solubilized with an appropriate solvent (e.g., ethanol or acetic acid).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of biofilm inhibition is calculated relative to a control group without the compound.
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the generalized workflows for evaluating the antibacterial activity of novel compounds and a proposed mechanism of action.
Caption: A generalized workflow for the in vitro evaluation of a novel antibacterial compound.
Caption: Proposed mechanism of membrane disruption by 6-bromo-indole derivatives.
References
- 1. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Comparative Analysis of the Receptor Cross-Reactivity of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profile of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride, a derivative of the marine natural product 6-bromotryptamine. Understanding the cross-reactivity of this compound is crucial for assessing its selectivity and potential off-target effects in drug discovery and development.
Primary Target and Functional Activity
Recent studies have identified the 5-hydroxytryptamine type 2A (5-HT2A) receptor as a primary target for 6-bromotryptamine derivatives. Research involving the evaluation of a series of N-acylated 6-bromotryptamine analogs demonstrated that these compounds exhibit antagonist activity at the 5-HT2A receptor. This suggests that this compound likely interacts with the 5-HT2A receptor and may modulate its signaling.[1]
Cross-Reactivity Profile
| Receptor/Transporter | Ki (nM) for 5-bromo-DALT | Receptor Family |
| 5-HT2A | 110 | Serotonin |
| 5-HT1A | 148 | Serotonin |
| 5-HT1B | >10,000 | Serotonin |
| 5-HT1D | 1,230 | Serotonin |
| 5-HT1E | 2,130 | Serotonin |
| 5-HT2B | >10,000 | Serotonin |
| 5-HT2C | 1,160 | Serotonin |
| 5-HT5A | 2,750 | Serotonin |
| 5-HT6 | 501 | Serotonin |
| 5-HT7 | 1,060 | Serotonin |
| Dopamine D1 | >10,000 | Dopamine |
| Dopamine D2 | >10,000 | Dopamine |
| Dopamine D3 | 3,920 | Dopamine |
| Dopamine D4 | >10,000 | Dopamine |
| Dopamine D5 | >10,000 | Dopamine |
| Adrenergic α1A | 3,130 | Adrenergic |
| Adrenergic α2A | 813 | Adrenergic |
| Adrenergic β1 | >10,000 | Adrenergic |
| Adrenergic β2 | >10,000 | Adrenergic |
| Histamine H1 | 3,140 | Histamine |
| SERT (Serotonin Transporter) | 1,480 | Transporter |
| DAT (Dopamine Transporter) | >10,000 | Transporter |
| NET (Norepinephrine Transporter) | >10,000 | Transporter |
Data presented is for 5-bromo-N,N-diallyltryptamine and serves as an illustrative proxy for the potential cross-reactivity of a brominated tryptamine.[2]
Experimental Protocols
The determination of receptor binding affinities and functional activity is typically achieved through a combination of in vitro assays. Below are detailed methodologies for key experiments relevant to assessing the cross-reactivity of compounds like this compound.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor, allowing for the determination of affinity (Ki), receptor density (Bmax), and the dissociation constant (Kd).[3]
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Calcium Flux Assay for 5-HT2A)
Functional assays measure the biological response elicited by a compound upon binding to its receptor. For Gq-coupled receptors like 5-HT2A, a common method is to measure changes in intracellular calcium levels.
Objective: To determine if a test compound acts as an agonist or antagonist at the 5-HT2A receptor.
Materials:
-
Cells stably expressing the 5-HT2A receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Test compound.
-
A known 5-HT2A agonist (e.g., serotonin).
-
A fluorescence plate reader.
Procedure:
-
Cell Plating: Cells are plated in a multi-well plate and allowed to adhere.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The test compound (for antagonist testing, pre-incubated before agonist addition) or a known agonist is added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a plate reader.
-
Data Analysis: An increase in fluorescence indicates agonist activity. A reduction in the response to a known agonist in the presence of the test compound indicates antagonist activity. Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.
Visualizations
Signaling Pathway of the 5-HT2A Receptor
Caption: 5-HT2A receptor signaling cascade.
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for assessing receptor cross-reactivity.
References
"2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride" cytotoxicity assay in healthy cell lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vitro Cytotoxicity of Tryptamine Derivatives.
This guide provides a comparative overview of the cytotoxic effects of tryptamine and its derivatives on healthy human cell lines. Due to the limited availability of public data on the specific compound 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride, this guide focuses on the cytotoxicity of its parent compound, tryptamine, and other relevant analogs. The information presented herein is intended to serve as a baseline for researchers designing and interpreting their own cytotoxicity studies.
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of tryptamine and related compounds in non-cancerous human cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the viability of 50% of the cell population.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Tryptamine | RWPE-1 (Normal Prostate Epithelial Cells) | Not Specified | 710 ± 60 | [1] |
| Tryptamine | BJ (Normal Human Fibroblasts) | Not Specified | > 50 | [2] |
| 4-Fluorotryptamine | BJ (Normal Human Fibroblasts) | Not Specified | > 50 | [2] |
| 6-Fluorotryptamine | BJ (Normal Human Fibroblasts) | Not Specified | > 50 | [2] |
Note: A higher IC50 value indicates lower cytotoxicity. The data suggests that tryptamine and its fluorinated derivatives exhibit low toxicity to the tested healthy cell lines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. Below are representative protocols for two common cytotoxicity assays, the MTT and LDH assays, which are widely used to assess cell viability and membrane integrity, respectively.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.[3]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control substances. Include a vehicle control (the solvent used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[5]
-
Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells, which indicates a loss of cell membrane integrity.[6][7][8][9]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.[9]
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated wells relative to the spontaneous and maximum release controls.
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and potential biological interactions, the following diagrams are provided.
Caption: Generalized workflow for an in vitro cytotoxicity assay.
Tryptamine and its derivatives are known to interact with various receptors, primarily serotonin (5-HT) receptors.[10][11] The following diagram illustrates a simplified signaling pathway that could be activated by a tryptamine analog binding to a G-protein coupled receptor (GPCR) like the 5-HT receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of 2-(6-Bromo-1H-indol-3-YL)ethanamine Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profile of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide leverages in silico predictions and compares them with experimental data from structurally and functionally related molecules. This approach offers valuable insights into the anticipated absorption, distribution, metabolism, and excretion (ADME) properties of this compound, guiding future experimental work.
The comparator compounds selected for this analysis are:
-
Tryptamine: The parent compound, providing a baseline for the pharmacokinetic properties of the tryptamine scaffold.
-
5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT): A structurally related brominated indole alkaloid, offering insights into the effects of bromination on the pharmacokinetic profile.
-
Citalopram: A well-characterized selective serotonin reuptake inhibitor (SSRI), serving as a functional analog to provide context within a therapeutically relevant class of drugs.
Comparative Pharmacokinetic Data
The following tables summarize the predicted and experimental pharmacokinetic parameters for the target compound and its comparators. It is crucial to note the distinction between in silico predicted data and data derived from experimental studies.
Table 1: Predicted ADME Properties of this compound and Comparator Compounds
| Parameter | 2-(6-Bromo-1H-indol-3-YL)ethanamine | Tryptamine | 5-Bromo-DMT | Citalopram | Data Source |
| Physicochemical Properties | |||||
| Molecular Weight ( g/mol ) | 275.58 | 160.22 | 267.17 | 324.39 | Calculated |
| logP (Octanol/Water) | Predicted: 1.5-2.5 | 1.55 | Predicted: 2.0-3.0 | 3.5 | In silico/Experimental[1] |
| Water Solubility | Predicted: Moderately Soluble | Soluble | Predicted: Low Solubility | Sparingly Soluble | In silico Prediction |
| Absorption | |||||
| Human Intestinal Absorption | Predicted: High | Predicted: High | Predicted: High | High (>80%)[2][3] | In silico/Experimental |
| Caco-2 Permeability | Predicted: Moderate to High | Predicted: Moderate | Predicted: High | High | In silico Prediction |
| Blood-Brain Barrier (BBB) Permeant | Predicted: Yes | Yes | Predicted: Yes | Yes | In silico Prediction |
| Metabolism | |||||
| CYP2D6 Substrate | Predicted: Yes | Yes | Predicted: Yes | Yes[4][3] | In silico Prediction |
| CYP3A4 Substrate | Predicted: Yes | No | Predicted: Yes | Yes[4][3] | In silico Prediction |
| CYP2C19 Substrate | Predicted: No | No | Predicted: No | Yes[4][3] | In silico Prediction |
| Excretion | |||||
| Renal Clearance | Predicted: Moderate | High | Predicted: Low to Moderate | Low (~20% of systemic)[2] | In silico Prediction |
Disclaimer: The data for 2-(6-Bromo-1H-indol-3-YL)ethanamine and 5-Bromo-DMT are based on in silico predictions and have not been experimentally verified. These predictions are intended to guide research and are not a substitute for experimental validation.
Table 2: Experimental Pharmacokinetic Parameters of Comparator Compounds
| Parameter | Tryptamine | 5-Bromo-DMT | Citalopram |
| Bioavailability (Oral) | Very Low[1] | Minimally active or inactive orally[5] | ~80%[2][3] |
| Time to Peak Plasma Concentration (Tmax) | N/A (rapid metabolism) | N/A | ~4 hours[2] |
| Elimination Half-life (t1/2) | Very short[1] | 15 minutes - 1.5 hours (smoked)[5] | ~35 hours[2] |
| Volume of Distribution (Vd) | N/A | N/A | ~12 L/kg[2] |
| Plasma Protein Binding | N/A | N/A | ~80%[2] |
| Primary Metabolites | Indole-3-acetic acid[1] | N/A | Demethylcitalopram, Didemethylcitalopram[4] |
| Primary Route of Elimination | Urine[1] | N/A | Hepatic metabolism, with ~12-23% excreted unchanged in urine[4][3] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of pharmacokinetic parameters. Below are standard protocols for key in silico and in vitro experiments.
In Silico ADME Prediction
Objective: To predict the ADME properties of a compound based on its chemical structure.
Methodology (using SwissADME and admetSAR as examples):
-
Input: The chemical structure of the test compound is provided as a SMILES (Simplified Molecular Input Line Entry System) string or drawn using a chemical sketcher.
-
Physicochemical Properties Calculation: The software calculates fundamental properties like molecular weight, logP (lipophilicity), water solubility, and polar surface area.
-
Pharmacokinetic Prediction:
-
Absorption: Models based on large datasets of experimentally determined values are used to predict parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability. The BOILED-Egg model in SwissADME provides a visual prediction of gastrointestinal absorption and brain penetration.
-
Distribution: Predictions are made for blood-brain barrier (BBB) penetration and plasma protein binding.
-
Metabolism: The software identifies the likelihood of the compound being a substrate for major cytochrome P450 (CYP) isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Predictions on renal clearance can be inferred from the compound's properties.
-
-
Output: The results are presented in a tabular format, often with graphical representations for easier interpretation.
In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound, which is a key indicator of its oral absorption.
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on a semi-permeable membrane in a Transwell™ plate system. The cells are cultured for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions, mimicking the intestinal epithelium.[6][7][8][9][10]
-
Assay Procedure:
-
The test compound is added to the apical (donor) side of the cell monolayer.
-
The plate is incubated at 37°C.
-
At specified time points, samples are taken from the basolateral (receiver) compartment.
-
To assess active efflux, the transport of the compound is also measured in the basolateral-to-apical direction.
-
-
Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Interpretation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than two suggests that the compound is a substrate for active efflux transporters.[10]
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its hepatic clearance.
Methodology:
-
Preparation: Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs, are used.[11][12][13]
-
Incubation: The test compound is incubated with the liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: The reaction is stopped, and the concentration of the remaining parent compound in each sample is determined by LC-MS/MS.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
In Vitro Plasma Protein Binding Assay
Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.
Methodology (using Equilibrium Dialysis):
-
Apparatus: A Rapid Equilibrium Dialysis (RED) device is used, which consists of a Teflon base plate with wells and disposable dialysis inserts containing a semi-permeable membrane.[14][15]
-
Procedure:
-
Plasma spiked with the test compound is added to one chamber of the dialysis unit.
-
Dialysis buffer (e.g., phosphate-buffered saline) is added to the other chamber.
-
The unit is sealed and incubated at 37°C with shaking for a period (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[14][15]
-
-
Analysis: After incubation, samples are taken from both the plasma and buffer chambers, and the concentration of the compound is measured by LC-MS/MS.
-
Data Interpretation: The percentage of the unbound compound is calculated based on the concentration in the buffer chamber relative to the total concentration.
Visualizations
The following diagrams illustrate key concepts in the pharmacokinetic analysis of tryptamine derivatives.
Caption: General metabolic pathway of tryptamine derivatives.
Caption: A typical experimental workflow for pharmacokinetic analysis.
References
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
- 6. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. mttlab.eu [mttlab.eu]
- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
Comparative Guide to the Structure-Activity Relationship of 6-Bromoindole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-bromoindole analogs, detailing their structure-activity relationships (SAR) across various biological activities. The information is compiled from preclinical studies to aid in the rational design and development of novel therapeutic agents based on the 6-bromoindole scaffold.
Overview of Biological Activities
The 6-bromoindole core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the C-6 position of the indole ring often enhances the therapeutic potential of the parent molecule. Key activities associated with 6-bromoindole analogs include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. This guide will delve into the SAR for each of these activities, presenting quantitative data to facilitate comparison between different analogs.
Antimicrobial Activity
6-Bromoindole analogs have demonstrated significant potential as antimicrobial agents, with activity against a spectrum of bacteria and fungi. The SAR in this area often revolves around the nature and position of substituents on the indole nucleus and side chains.
Table 1: Antimicrobial Activity of 6-Bromoindole Analogs
| Compound ID | Structure | Target Organism | MIC (µM) | Reference |
| 1 | 6-bromoindolglyoxylamido-spermine | Staphylococcus intermedius | 3.125 | [1] |
| Staphylococcus aureus | 6.25 | [1] | ||
| Candida albicans | 17.2 | [1] | ||
| Cryptococcus neoformans | 1.1 | [1] | ||
| 2 | 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | Methicillin-resistant S. aureus (MRSA) | 2 | |
| Methicillin-susceptible S. aureus (MSSA) | 2 |
Key SAR Insights for Antimicrobial Activity:
-
Polyamine Conjugation: Conjugation of a polyamine chain, such as spermine, to the 6-bromoindole core at the C-3 position through a glyoxylamide linker (Compound 1 ) significantly enhances antimicrobial and antifungal activity. The polyamine moiety is thought to facilitate membrane permeabilization of the microbial cells.[1]
-
Bisindole Alkaloids: Dimeric structures, such as the natural product analog 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (Compound 2 ), exhibit potent activity against both MRSA and MSSA.
Anticancer Activity
The 6-bromoindole scaffold is a common feature in a variety of potent anticancer agents. The SAR for this activity is diverse, with modifications at the N-1, C-2, and C-3 positions of the indole ring playing a crucial role in cytotoxicity.
Table 2: Anticancer Activity of 6-Bromoindole Analogs
| Compound ID | Structure/Modification | Cell Line | IC50 (µM) | Reference |
| 3 | 2,2-bis(6-bromo-3-indolyl)ethylamine | U937 (human leukemic monocyte lymphoma) | Not specified, induces apoptosis | |
| 4 | 5,7-Dibromoisatin analog | HT29 (Colon) | ~1.0 | |
| A549 (Lung) | 2.13 - 2.53 | |||
| 5 | Di- and Tri-halogenated isatins | U937 (Lymphoma) | < 10 |
Key SAR Insights for Anticancer Activity:
-
Bisindole Structures: Similar to their antimicrobial counterparts, bis(6-bromoindolyl) analogs, such as compound 3 , have shown pro-apoptotic effects in cancer cell lines.
-
Isatin Analogs: Halogenation of the isatin core, a derivative of indole, particularly at the C-5 and C-7 positions with bromine (as in analog class 4 ), significantly enhances cytotoxic activity against various cancer cell lines.
-
Multiple Halogenation: The presence of multiple halogen atoms on the isatin ring (as in analog class 5 ) generally leads to increased anticancer potency.
Anti-inflammatory Activity
6-Bromoindole derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of the NF-κB signaling pathway. The SAR in this context is focused on modifications that enhance the inhibition of key components of this pathway.
Table 3: Anti-inflammatory Activity of Indole Analogs
| Compound ID | Structure/Modification | Assay | IC50 | Reference |
| 6 | Polysubstituted pyridine derivative (Hit compound) | NO release inhibition | 19.7 ± 2.6 µM | [2] |
| NF-κB activity inhibition | 1619.7 ± 13.2 nM | [2] | ||
| 51 | Optimized polysubstituted pyridine derivative | NO release inhibition | 3.1 ± 1.1 µM | [2] |
| NF-κB activity inhibition | 172.2 ± 11.4 nM | [2] |
Key SAR Insights for Anti-inflammatory Activity:
-
NF-κB Inhibition: The anti-inflammatory effects of many indole derivatives are linked to their ability to suppress the activation of the NF-κB pathway. This is a key mechanism for reducing the expression of pro-inflammatory cytokines.[2]
-
Structural Optimization: As demonstrated by the comparison between hit compound 6 and the optimized compound 51 , structural modifications on a core scaffold can lead to a significant improvement in both the inhibition of nitric oxide (NO) release and NF-κB transcriptional activity.[2]
Enzyme Inhibitory Activity
6-Bromoindole analogs have been investigated as inhibitors of various enzymes, including kinases and phosphodiesterases (PDEs), which are critical targets in several diseases.
Table 4: Kinase and PDE Inhibitory Activity of 6-Bromoindole and Related Analogs
| Compound ID | Target Enzyme | IC50 | Reference |
| MNS2 | Bacterial Cystathionine γ-Lyase | Potentiates gentamicin | [3] |
| - | Phosphodiesterase 4 (PDE4) | - | [4] |
| - | Protein Kinase B/Akt | - |
Key SAR Insights for Enzyme Inhibitory Activity:
-
Cystathionine γ-Lyase Inhibition: 6-Bromoindole derivatives, such as MNS2 , can act as inhibitors of bacterial enzymes like cystathionine γ-lyase, thereby potentiating the effect of antibiotics.[3]
-
Phosphodiesterase (PDE) Inhibition: The indole nucleus is a scaffold for developing PDE inhibitors. The presence of a bromine atom can influence the inhibitory activity, with a bicyclic indole system being favored over a tricyclic carbazole system for PDE4B inhibition.[4]
-
Kinase Inhibition: The oxindole scaffold, a close analog of indole, is a key component in many potent and selective protein kinase B/Akt inhibitors.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a 6-bromoindole analog that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Agent: Dissolve the 6-bromoindole analog in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well containing the serially diluted compound is inoculated with the bacterial suspension. A positive control (bacteria and medium) and a negative control (medium only) are included. The plate is incubated at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of 6-bromoindole analogs on cancer cell lines and determine the IC50 value.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 6-bromoindole analog for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration.
Visualizations
Caption: NF-κB signaling pathway and its inhibition by 6-bromoindole analogs.
Caption: Experimental workflow for a structure-activity relationship (SAR) study.
Caption: Logical relationships in the SAR of 6-bromoindole analogs.
References
Safety Operating Guide
Personal protective equipment for handling 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride (CAS Number: 108061-77-4)[1]. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
A minimum level of PPE is required for handling this chemical to prevent exposure.[4][5] The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[4][6] | Disposable nitrile gloves.[4] Consider double gloving for added protection. | A standard laboratory coat.[5] | If not handled in a fume hood, a NIOSH-approved respirator for dusts is recommended. |
| Conducting reactions | Chemical splash goggles.[6] A face shield should be worn in addition to goggles when there is a significant splash hazard.[4][5] | Chemical-resistant gloves (e.g., neoprene or nitrile).[7] | A chemical-resistant lab coat or apron over a standard lab coat.[6][7] | Work should be conducted in a certified chemical fume hood. |
| Handling spills | Chemical splash goggles and a face shield.[6] | Heavy-duty, chemical-resistant gloves. | A chemical-resistant apron or suit. | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure safety.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[3]
2. Handling and Storage:
-
Before use, carefully inspect the container for any damage.
-
When not in use, keep the container tightly closed and store it in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Avoid the formation of dust and aerosols during handling.[8]
3. Preparation of Solutions:
-
Weigh the solid compound in a fume hood.
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath.
4. Experimental Workflow:
Caption: A logical workflow for the safe handling of the chemical.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Unused solid compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow institutional and local regulations for chemical waste disposal. |
| Contaminated labware (e.g., gloves, weighing paper) | Place in a designated hazardous waste container. Do not mix with general laboratory trash. |
| Solutions containing the compound | Collect in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.[2] |
| Empty containers | Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. The empty container can then be disposed of according to institutional guidelines. |
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Sweep up and place in a suitable container for disposal.[8] Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete. |
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. uah.edu [uah.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
